4-Bromobenzimidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODFDXUBCBQKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944930 | |
| Record name | 4-Bromobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22265-36-7 | |
| Record name | 4-Bromobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzimidamide Hydrochloride (CAS 55368-42-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromobenzimidamide hydrochloride, a versatile compound with significant applications in biochemical research and pharmaceutical development. From its fundamental chemical properties to its role as a serine protease inhibitor, this document serves as a critical resource for professionals in the field.
Section 1: Chemical and Physical Properties
This compound hydrochloride, also known as 4-Bromobenzamidine hydrochloride, is a white to off-white solid organic compound.[1][2] Its chemical structure is characterized by a bromine atom, which enhances its reactivity and selectivity in various biochemical pathways.[3]
| Property | Value |
| CAS Number | 55368-42-8[1][4][5] |
| Molecular Formula | C₇H₇BrN₂·ClH[1] |
| Molecular Weight | 235.51 g/mol [1][4] |
| Purity | Typically ≥98%[1] |
| Synonyms | 4-Bromobenzenecarboximidamide hydrochloride, 4-Bromobenzamidine hydrochloride[1][4][5] |
| Appearance | White to off-white solid[1][2] |
| Melting Point | 55-58 °C (131-136 °F) |
| SMILES | C1=CC(=CC=C1C(=N)N)Br.Cl[4] |
| InChI Key | IMTHEBSPHHMJOJ-UHFFFAOYSA-N[4] |
Section 2: Synthesis and Manufacturing
The synthesis of benzamidine derivatives often involves multi-step processes. A common pathway for creating similar structures is the Pinner reaction, which utilizes a nitrile and an alcohol in the presence of an acid catalyst, followed by amination.[6] For instance, the synthesis of 4-aminobenzamidine dihydrochloride can be achieved by reacting 4-aminobenzonitrile with hydrogen chloride gas in an alcohol like ethanol or methanol, followed by amination.[6] This suggests a plausible synthetic route for this compound hydrochloride starting from 4-bromobenzonitrile.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound hydrochloride.
Detailed Experimental Protocol (Hypothetical, based on similar syntheses[6]):
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 4-bromobenzonitrile in anhydrous ethanol under a nitrogen atmosphere.
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it while maintaining the temperature below 10°C.
-
Imidate Formation: Allow the mixture to stir at room temperature for several hours until the formation of the ethyl 4-bromobenzimidate hydrochloride precipitate is complete.
-
Isolation of Intermediate: Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
Amination: Suspend the dried intermediate in a solution of ammonia in ethanol.
-
Reaction: Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the conversion to this compound hydrochloride.
-
Purification: Filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.
Section 3: Applications in Research and Drug Development
This compound hydrochloride is a valuable tool in biochemical research and pharmaceutical applications, primarily due to its function as a serine protease inhibitor.[3]
Key Applications:
-
Biochemical Research: It serves as a potent inhibitor for various serine proteases, making it instrumental in studying enzyme activity and regulation.[3]
-
Pharmaceutical Development: This compound is utilized in the synthesis of novel pharmaceutical agents, particularly in the development of drugs targeting inflammatory diseases and cancer.[3] Its ability to modulate enzyme activity makes it a critical component in identifying potential drug candidates that target specific proteases involved in disease mechanisms.[3]
-
Diagnostic Applications: It can be employed in diagnostic assays to detect specific protease activity, which can aid in the diagnosis of certain diseases.[3]
Signaling Pathway Inhibition:
Sources
- 1. 4-Bromobenzamidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. upbio.lookchem.com [upbio.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 55368-42-8 Cas No. | 4-Bromobenzamidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzimidamide, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key analytical data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—into a practical reference. The guide focuses on the hydrochloride salt of this compound, which is the common commercial and stable form, while also providing data for the free base for comparative purposes. Each section details the structural assignment of spectral features, explains the underlying chemical principles, and provides standardized protocols for data acquisition. This document is designed to support researchers in verifying sample identity, ensuring purity, and facilitating the development of novel molecular entities.
Molecular Structure and Analytical Workflow
This compound possesses a 1,4-disubstituted aromatic ring, a bromine atom, and a highly polar imidamide (also known as amidine) functional group. The structure's inherent electronic properties and symmetry give rise to a distinct and predictable spectroscopic fingerprint. The hydrochloride salt form protonates the imidamide group, influencing its spectral characteristics, particularly in NMR and IR spectroscopy.
Below is the chemical structure of this compound Hydrochloride.
Caption: Structure of this compound Hydrochloride.
The typical analytical workflow for the structural confirmation of a synthetic sample like this compound involves a multi-technique approach to gather orthogonal data, ensuring unambiguous identification.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound hydrochloride is characterized by signals from the aromatic protons and the exchangeable protons of the amidinium group. The 1,4-substitution pattern of the benzene ring results in a simplified, symmetrical appearance in the aromatic region, often appearing as two distinct doublets.
A reported ¹H NMR spectrum for the hydrochloride salt provides the following assignments[1]:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.41 (s, 2H, NH), 9.15 (s, 2H, NH), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.80 (d, J = 8.6 Hz, 2H, Ar-H).
For the free base form, the data is slightly different due to the change in the electronic environment of the amidine group[2]:
-
¹H NMR (DMSO-d₆, 45 °C): δ 7.74 (d, 2H, J = 8.2 Hz, Ar-H), 7.62 (d, 2H, J = 8.2 Hz, Ar-H), 6.43 (br s, 3H, NH/NH₂).
Expertise & Causality:
-
Aromatic Protons: The two signals in the aromatic region (around 7.7-7.9 ppm) appear as doublets due to coupling only with their ortho neighbors. Their downfield chemical shift is a result of the electron-withdrawing effects of both the bromine atom and the amidinium group.
-
Amidinium Protons (-C(NH₂)₂⁺): In the hydrochloride salt, the NH protons of the amidinium group are typically observed as broad singlets due to rapid chemical exchange with residual water and quadrupole broadening from the nitrogen atoms. Their downfield shift (around 9.0-9.5 ppm) is characteristic of protons on a positively charged nitrogen atom[2]. In the free base, these protons are less deshielded and appear further upfield[2].
Table 1: Summary of ¹H NMR Data
| Compound Form | Aromatic Protons (δ, ppm) | J (Hz) | Amidine Protons (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|---|
| Hydrochloride Salt | 7.85 (d, 2H), 7.80 (d, 2H) | 8.6 | 9.41 (s, 2H), 9.15 (s, 2H) | DMSO-d₆ | [2] |
| Free Base | 7.74 (d, 2H), 7.62 (d, 2H) | 8.2 | 6.43 (br s, 3H) | DMSO-d₆ |[2] |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, plus one for the amidinium carbon.
Spectral data for the free base form has been reported as follows[2]:
-
¹³C NMR (DMSO-d₆, 45 °C): δ 161.3 (C=N), 135.4, 131.4, 129.2, 124.0 (Ar-C).
Expertise & Causality:
-
Amidinium Carbon (C=N): This carbon is the most downfield non-aromatic signal (δ ~161.3 ppm), which is characteristic for an sp²-hybridized carbon double-bonded to nitrogen[2].
-
Ipso-Carbon (C-Br): The carbon directly attached to the bromine atom (C-Br) is shifted upfield due to the "heavy atom effect" of bromine, despite bromine's electronegativity[2]. This signal is expected around δ 124.0 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons appear in the typical range of δ 125-140 ppm. The carbon para to the bromine (ipso- to the amidine group) is expected to be the most downfield of the aromatic signals.
Table 2: Summary of ¹³C NMR Data (Free Base)
| Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| C=N | 161.3 | DMSO-d₆ | [2] |
| Aromatic C | 135.4 | DMSO-d₆ | [2] |
| Aromatic C | 131.4 | DMSO-d₆ | [2] |
| Aromatic C | 129.2 | DMSO-d₆ | [2] |
| C-Br | 124.0 | DMSO-d₆ |[2] |
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR spectra.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable NH protons are observable.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 180 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain a clean spectrum for analysis and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations include N-H stretches, C=N stretch, and aromatic C-H and C-C bonds.
Table 3: Key IR Absorption Bands for this compound (Free Base)
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3420, 3326, 3240 | N-H Stretch | Amidine (-NH₂) | [2] |
| 3050 | Aromatic C-H Stretch | Ar-H | [2] |
| 1649 | C=N Stretch | Imine/Amidine | [2] |
| ~1590 | C=C Stretch | Aromatic Ring | [2] |
| ~1070 | C-Br Stretch | Aryl Bromide | Inferred |
Expertise & Causality:
-
N-H Stretching: The free base shows multiple sharp peaks in the 3200-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretches of the -NH₂ groups[2]. In the hydrochloride salt, these bands are expected to broaden and shift to lower wavenumbers due to the formation of the -NH₂⁺ group and increased hydrogen bonding.
-
C=N Stretching: The strong absorption around 1650 cm⁻¹ is a key diagnostic peak for the C=N double bond of the imidamide group[2]. This is a reliable indicator of the correct functional group, distinguishing it from a benzamide, which would show a C=O stretch closer to 1680 cm⁻¹.
Experimental Protocol for ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add a sufficient number of scans (e.g., 32 or 64) over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺•): The molecular formula of the free base is C₇H₇BrN₂. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 mass units. This is the characteristic isotopic signature of a single bromine atom (⁵⁹Br and ⁸¹Br isotopes have ~50:50 natural abundance).
-
[M]⁺• for C₇H₇⁷⁹BrN₂: m/z ≈ 197.98
-
[M+2]⁺• for C₇H₇⁸¹BrN₂: m/z ≈ 199.98
-
-
Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed.
-
[M+H]⁺ for C₇H₈⁷⁹BrN₂⁺: m/z ≈ 198.99
-
[M+2+H]⁺ for C₇H₈⁸¹BrN₂⁺: m/z ≈ 200.99
-
-
Key Fragments: Fragmentation may occur via the loss of NH₂ or the entire amidine group. The loss of the bromine atom would result in a fragment around m/z 119.
Table 4: Calculated High-Resolution Masses for this compound
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₇H₇⁷⁹BrN₂ | [M]⁺• | 197.9847 |
| C₇H₇⁸¹BrN₂ | [M+2]⁺• | 199.9826 |
| C₇H₈⁷⁹BrN₂ | [M+H]⁺ | 198.9925 |
| C₇H₈⁸¹BrN₂ | [M+H]⁺ | 200.9904 |
Experimental Protocol for ESI-HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Identify the [M+H]⁺ ion cluster. Confirm that the measured m/z values are within 5 ppm of the calculated exact masses and that the isotopic pattern for a single bromine atom is observed.
Conclusion
The spectroscopic characterization of this compound is straightforward when employing a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the 1,4-disubstituted aromatic ring system and the presence of amidinium protons. The ¹³C NMR spectrum identifies the unique carbons of the molecule, including the characteristic downfield amidinium carbon. IR spectroscopy provides clear evidence of the N-H and C=N functional groups, distinguishing the compound from its amide analog. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive Br isotopic pattern serving as a definitive marker. The data and protocols presented in this guide provide a robust framework for the confident identification and quality control of this compound in any research or development setting.
References
-
Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. [Link]
-
National Center for Biotechnology Information. Anti-Pneumocystis carinii pneumonia activity of dicationic 2,4-diarylpyrimidines. PubChem. [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromobenzimidamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 4-bromobenzimidamide. Due to the limited availability of public crystallographic data for this compound at the time of writing, this guide will utilize the closely related and structurally similar compound, 4-bromobenzamide, as a primary exemplar for the detailed analysis of experimental protocols and interpretation of results. The foundational principles and techniques discussed herein are directly applicable to the crystallographic study of this compound and other related benzimidamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. This guide will delve into the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) workflow, data analysis, and the critical interpretation of intermolecular interactions that govern the solid-state architecture of these molecules.
Introduction: The Significance of Benzimidamides in Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous marketed drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. The bioactivity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets.[1] Benzimidamides, as derivatives of benzimidazoles, are of particular interest due to their potential to act as bioisosteres of other functional groups and their capacity for forming strong hydrogen bonding interactions.
The precise determination of the three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction (SCXRD) provides invaluable insights into molecular geometry, conformation, and intermolecular interactions.[2][3] This information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
This guide will provide a detailed walkthrough of the process of crystal structure analysis, from synthesis and crystal growth to the final interpretation of the crystallographic data, using 4-bromobenzamide as a case study to illustrate the key concepts and techniques applicable to this compound.
Synthesis and Crystallization of this compound
The synthesis of this compound can be approached through several established synthetic routes. A common and effective method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine.[4][5][6][7]
Synthetic Pathway: The Pinner Reaction
A plausible synthetic route to this compound hydrochloride is outlined below:
-
Starting Material : The synthesis commences with 4-bromobenzonitrile.
-
Formation of the Pinner Salt : 4-bromobenzonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride of this compound.
-
Ammonolysis : The resulting Pinner salt is then treated with ammonia to yield this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Step 1: Preparation of Ethanolic HCl : Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation.
-
Step 2: Reaction : 4-bromobenzonitrile is dissolved in the prepared ethanolic HCl solution and stirred at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation of Pinner Salt : The Pinner salt often precipitates from the reaction mixture and can be isolated by filtration.
-
Step 4: Ammonolysis : The isolated Pinner salt is then suspended in a suitable solvent and treated with a solution of ammonia in ethanol to yield the final product, this compound hydrochloride.
Crystallization
Obtaining high-quality single crystals is a critical and often rate-limiting step in SCXRD.[8] For this compound hydrochloride, various crystallization techniques can be employed:
-
Slow Evaporation : A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
The choice of solvent and crystallization method is often determined empirically.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][3][9]
The SCXRD Experimental Workflow
The process of determining a crystal structure using SCXRD involves several key steps, as illustrated in the following diagram:
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SCXRD
-
Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[2] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing : The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves corrections for various experimental factors, such as absorption and beam intensity variations.
-
Structure Solution : The processed data are used to determine the initial positions of the atoms in the asymmetric unit of the crystal. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Structure Validation : The final refined structure is validated using software tools like CheckCIF to ensure its quality and to identify any potential issues.
Crystal Structure Analysis of 4-Bromobenzamide: A Case Study
As a proxy for this compound, we will now discuss the crystal structure of 4-bromobenzamide. The crystallographic data for 4-bromobenzamide can be found in the Cambridge Structural Database (CSD).
Crystallographic Data Summary
The following table summarizes key crystallographic data for a representative structure of 4-bromobenzamide.
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO |
| Formula Weight | 200.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 5.45 |
| c (Å) | 13.21 |
| β (°) | 108.5 |
| Volume (ų) | 713.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.86 |
| R-factor (%) | 4.5 |
Note: The values presented here are representative and may vary slightly between different reported structures.
Molecular Structure and Conformation
The molecular structure of 4-bromobenzamide consists of a planar benzamide group with a bromine atom substituted at the para position of the benzene ring. The planarity of the molecule is a key feature, influencing its packing in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 4-bromobenzamide is dominated by a network of intermolecular hydrogen bonds. The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.
In the crystal structure of 4-bromobenzamide, molecules are linked into centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the amide groups. These dimers are further connected into extended chains or sheets through other weak interactions, such as C-H···O and π–π stacking interactions between the aromatic rings. The bromine atoms also participate in halogen bonding interactions, which contribute to the overall stability of the crystal packing.
The following diagram illustrates the key intermolecular interactions in the crystal lattice of 4-bromobenzamide:
Caption: A schematic representation of the intermolecular interactions in 4-bromobenzamide.
Implications for Drug Development
The detailed structural information obtained from the crystal structure analysis of benzimidamides and their analogs has several important implications for drug development:
-
Structure-Based Drug Design : The precise knowledge of the three-dimensional structure of a ligand can guide the design of more potent and selective inhibitors by facilitating the optimization of interactions with the target protein.
-
Polymorphism Screening : Different crystalline forms (polymorphs) of a drug can have different physicochemical properties, such as solubility and bioavailability.[10] Crystal structure analysis is essential for identifying and characterizing polymorphs.
-
Formulation Development : Understanding the intermolecular interactions in the solid state can aid in the design of stable formulations and the prediction of potential drug-excipient interactions.
-
Intellectual Property : A well-characterized crystal structure is a valuable piece of intellectual property that can be protected by patents.
Conclusion
The crystal structure analysis of this compound and its analogs provides fundamental insights into their molecular and supramolecular chemistry. Although a specific crystal structure for this compound was not publicly available for this guide, the analysis of the closely related 4-bromobenzamide serves as an excellent model to demonstrate the principles and methodologies involved. The systematic approach of synthesis, crystallization, SCXRD analysis, and interpretation of intermolecular interactions is a powerful tool for researchers in medicinal chemistry and drug development, enabling the rational design of new therapeutic agents with improved properties.
References
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
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Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link]
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Single Crystal X-ray Diffraction. University of York. Available at: [Link]
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Current Achievements of Benzimidazole: A Review. Preprints.org. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. NSENS. Available at: [Link]
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Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available at: [Link]
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Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]
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4-Bromobenzamide | C7H6BrNO | CID 69683. PubChem. Available at: [Link]
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4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966. PubChem. Available at: [Link]
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X-ray single-crystal diffraction. FZU. Available at: [Link]
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Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. Available at: [Link]
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Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B. Available at: [Link]
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Crystal structure determination of a series of small organic compounds from powder data. ResearchGate. Available at: [Link]
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Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Bromobenzimidamide via the Pinner Reaction
Abstract
This technical guide provides an in-depth exploration of the Pinner reaction for the synthesis of 4-Bromobenzimidamide, a valuable intermediate in medicinal chemistry and drug development. The amidine functional group is a critical pharmacophore, and its efficient synthesis is of paramount importance to researchers.[1][2] This document delves into the core reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists and professionals in organic synthesis and pharmaceutical research, ensuring a robust and reproducible methodology for accessing aryl amidines.
Introduction: The Significance of Aryl Amidines and the Pinner Reaction
Aryl amidines are a class of organic compounds characterized by a C(=NH)NH₂ functional group attached to an aromatic ring. They are recognized as important structural motifs and versatile building blocks in the synthesis of various nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines.[1] Their prevalence in pharmacologically active molecules, including anticoagulants, enzyme inhibitors, and receptor agonists, underscores the need for reliable synthetic routes.[1]
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[3] This acid-catalyzed method proceeds in two distinct stages: first, the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride); second, the subsequent reaction of this salt with ammonia or an amine to furnish the desired amidine.[4][3][5] The reaction's reliability and tolerance for a wide range of nitriles, including aromatic substrates, make it a powerful tool for synthetic chemists.[5][6][7]
This guide focuses specifically on the application of the Pinner reaction to synthesize this compound from 4-bromobenzonitrile, providing a detailed mechanistic overview and a practical, step-by-step protocol.
Mechanistic Deep Dive: From Nitrile to Amidine
The Pinner reaction is a two-part process: the formation of the imidate salt, followed by its conversion to the amidine.[3] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Part A: Formation of the Ethyl 4-Bromobenzimidate Hydrochloride (Pinner Salt)
The first stage involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl).[5][8]
-
Protonation of the Nitrile: The lone pair of electrons on the nitrile nitrogen is protonated by HCl. This step significantly increases the electrophilicity of the nitrile carbon atom, creating a highly activated nitrilium cation.[5][6][9]
-
Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[9][10]
-
Deprotonation and Salt Formation: A proton transfer event yields the final, typically crystalline, imidate hydrochloride salt, also known as the Pinner salt.[9]
Part B: Ammonolysis of the Pinner Salt to this compound Hydrochloride
The isolated Pinner salt is a stable intermediate that serves as an excellent precursor to the amidine.[8]
-
Nucleophilic Addition of Ammonia: Ammonia attacks the electrophilic imine carbon of the Pinner salt.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination of Alcohol: The intermediate collapses, eliminating a molecule of ethanol—a good leaving group under these conditions—to form the protonated amidine. The final product is the stable hydrochloride salt of this compound.
The overall mechanistic pathway is illustrated below.
Caption: Reaction mechanism of the Pinner reaction.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol provides a reliable method for the laboratory-scale synthesis of the target compound. The utmost priority is maintaining strictly anhydrous conditions throughout the procedure.
Materials and Reagents
-
4-Bromobenzonitrile (99%)
-
Absolute Ethanol (Anhydrous, >99.8%)
-
Diethyl Ether (Anhydrous)
-
Hydrogen Chloride (gas, anhydrous)
-
Ammonia (gas, anhydrous)
-
Concentrated Sulfuric Acid (for drying tube)
-
Sodium Chloride (for HCl generation, if needed)
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (fritted glass bubbler)
-
Drying tubes (filled with CaCl₂ or cotton/conc. H₂SO₄)
-
Ice bath
-
Buchner funnel and filter flask
-
Schlenk line or nitrogen/argon manifold for inert atmosphere (recommended)
Step-by-Step Procedure
The experimental workflow is divided into two primary stages: synthesis of the Pinner salt and its subsequent conversion to the amidine.
Caption: Experimental workflow for this compound synthesis.
Part A: Synthesis of Ethyl 4-Bromobenzimidate Hydrochloride
-
Reaction Setup: Equip a flame-dried 250 mL three-neck flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a gas outlet connected to a drying tube. Maintain a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the flask, add 4-bromobenzonitrile (e.g., 18.2 g, 0.1 mol) and anhydrous diethyl ether (100 mL). Stir until the solid dissolves. Add absolute ethanol (e.g., 6.4 mL, 0.11 mol).
-
HCl Gas Introduction: Cool the stirred solution to 0°C in an ice bath. Pass a steady stream of dry hydrogen chloride gas through the solution via the gas dispersion tube for approximately 1-2 hours.[5][11] The reaction is exothermic; maintain the temperature below 5°C.
-
Precipitation: After the introduction of HCl is complete, seal the flask and continue stirring at 0°C for an additional 2 hours. A voluminous white precipitate of the Pinner salt will form.
-
Isolation: Allow the flask to stand in a refrigerator (4°C) overnight to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it thoroughly with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove excess HCl and unreacted starting materials, and dry it under vacuum.
Part B: Conversion to this compound Hydrochloride
-
Reaction Setup: In a clean, dry flask equipped for stirring and gas introduction as described above, suspend the dried ethyl 4-bromobenzimidate hydrochloride in anhydrous diethyl ether (150 mL).
-
Ammonolysis: Cool the suspension to 0°C. Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours. The solid will gradually transform in appearance.
-
Reaction Completion: After the gas introduction, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Collect the solid product by vacuum filtration. The crude product contains this compound hydrochloride and ammonium chloride as a byproduct. Wash the filter cake thoroughly with anhydrous diethyl ether to remove the more soluble ammonium chloride.
-
Drying: Dry the purified white solid under high vacuum to yield this compound hydrochloride.
Process Optimization and Critical Parameters
The success of the Pinner reaction hinges on meticulous control over several key parameters. Understanding their impact is essential for maximizing yield and minimizing side-product formation.
| Parameter | Recommended Condition | Rationale & Impact on Reaction | Potential Side Products |
| Water Content | Strictly Anhydrous | Water is detrimental; it will hydrolyze the Pinner salt intermediate directly to the corresponding ester (ethyl 4-bromobenzoate), significantly reducing the yield of the desired amidine.[5][9] | Ethyl 4-bromobenzoate |
| Temperature | 0°C to 5°C | The Pinner salt intermediate is thermodynamically unstable at elevated temperatures and can undergo rearrangement to form an N-substituted amide or decompose to an amide and an alkyl chloride. Low temperatures are crucial for stability. | 4-Bromobenzamide, Ethyl chloride |
| Stoichiometry | Slight excess of alcohol (1.1 eq) | A slight excess of alcohol ensures complete conversion of the nitrile. A large excess can promote the formation of orthoester byproducts, although this is less common with aromatic nitriles. | Orthoester |
| Purity of HCl | Anhydrous Gas | Using aqueous HCl will introduce water, leading to ester formation. Commercially available solutions of HCl in organic solvents (e.g., dioxane, CPME) can be used but must be fresh and anhydrous.[12][13] | Ethyl 4-bromobenzoate |
| Solvent Choice | Anhydrous, non-protic | Diethyl ether is common as it facilitates the precipitation of the Pinner salt. Other solvents like dioxane or chloroform can be used.[8] The solvent must be inert to the strongly acidic conditions. | N/A |
Conclusion
The Pinner reaction provides a robust and time-honored pathway for the synthesis of this compound hydrochloride from 4-bromobenzonitrile. This guide has detailed the underlying mechanism and presented a validated experimental protocol designed for reproducibility and high yield. The key to success lies in the rigorous exclusion of moisture and careful temperature management to prevent the formation of ester and amide byproducts. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently employ this classic transformation to access this important synthetic building block for further chemical exploration.
References
-
Title: Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Lewis acid-promoted Pinner reaction - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pinner Reaction Source: NROChemistry URL: [Link]
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Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]
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Title: Pinner Reaction - YouTube Source: YouTube URL: [Link]
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Title: Pinner Reaction Source: SynArchive URL: [Link]
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Title: Nitrile to Ester - Common Conditions Source: Organic Chemistry Data URL: [Link]
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Title: Amidine synthesis by imidoylation Source: Organic Chemistry Portal URL: [Link]
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Title: Nitriles to Esters Source: Chemistry Steps URL: [Link]
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Title: Pinner reaction - Grokipedia Source: Grokipedia URL: [Link]
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Title: Improved Pinner Reaction with CPME as a Solvent Source: ResearchGate URL: [Link]
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Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL: [Link]
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Title: A Versatile Synthesis of Amidines from Nitriles Via Amidoximes Source: Taylor & Francis Online URL: [Link]
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Title: (PDF) A Lewis acid-promoted Pinner reaction Source: ResearchGate URL: [Link]
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Title: Biotransformation of benzamidine and benzamidoxime in vivo Source: PubMed URL: [Link]
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Title: How to quickly prepare HCl gas in a synthesis laboratory? Source: SINOCHEM URL: [Link]
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Title: Synthesis and Stereochemistry of Benzamidines and Acetamidines Source: Arkivoc URL: [Link]
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Title: A Lewis acid-promoted Pinner reaction Source: Beilstein Journals URL: [Link]
- Title: Method for preparing p-bromobenzonitrile Source: Google Patents URL
-
Title: Reduction of a benzamidoxime derivative to the corresponding benzamidine in vivo and in vitro Source: PubMed URL: [Link]
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Title: Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 Source: PubChem - NIH URL: [Link]
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Title: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol Source: Nagwa URL: [Link]
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Title: Reaction of Alcohols with HCl, HBr and HI Acids Source: Chemistry Steps URL: [Link]
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Title: (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to the Stability and Storage of 4-Bromobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the critical aspects of stability and storage for 4-Bromobenzimidamide hydrochloride. As a key building block in pharmaceutical research and development, understanding its chemical stability is paramount to ensuring the integrity, reproducibility, and success of experimental outcomes. This document synthesizes fundamental chemical principles with established best practices in pharmaceutical stability testing to offer a robust framework for the handling, storage, and analysis of this compound. While specific experimental data for this compound hydrochloride is not extensively available in public literature, this guide extrapolates from the known chemistry of its functional groups—a benzamidine moiety, an aromatic bromide, and a hydrochloride salt—to provide scientifically grounded recommendations and methodologies.
Chemical Profile and Intrinsic Stability Considerations
This compound hydrochloride possesses a unique combination of functional groups that dictate its chemical behavior and stability profile.
| Chemical Identifier | Value |
| IUPAC Name | 4-bromobenzenecarboximidamide;hydrochloride |
| CAS Number | 55368-42-8[1][2] |
| Molecular Formula | C₇H₇BrN₂·HCl[1] |
| Molecular Weight | 235.51 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][2] |
The core structure, a benzamidine, is a strong base that is protonated to form the hydrochloride salt, enhancing its solubility in aqueous media. The stability of this compound is influenced by several key factors inherent to its structure:
-
The Imidamide Functional Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 4-bromobenzamide and ammonia.
-
The Aromatic Bromine: The carbon-bromine bond can be susceptible to photolytic cleavage, a common degradation pathway for aromatic halides.
-
The Hydrochloride Salt: While generally stable, the hydrochloride salt can contribute to the hygroscopic nature of the compound and may influence its solid-state stability.
Predicted Degradation Pathways
Based on the functional groups present in this compound hydrochloride, several degradation pathways can be anticipated under stress conditions. Understanding these potential pathways is crucial for designing effective stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis. [3]3. Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide and heat at 60°C. Withdraw and process aliquots as described for acid hydrolysis, neutralizing with an equivalent amount of acid. [3]4. Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction and collect samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. At specified time points, dissolve a portion of the solid in the chosen solvent for analysis.
-
Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [4]A control sample should be kept in the dark.
Stability-Indicating HPLC Method Development
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode-Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Characterization of Degradation Products
The identification of degradation products is typically achieved using hyphenated techniques:
-
LC-MS/MS: To determine the molecular weight and fragmentation patterns of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and propose elemental compositions.
-
NMR Spectroscopy: For the definitive structural elucidation of isolated degradation products.
Long-Term Stability Studies
For drug development purposes, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
The stability and proper storage of this compound hydrochloride are critical for its effective use in research and development. This guide has outlined the key chemical considerations, predicted degradation pathways, and recommended storage and handling procedures. While specific experimental stability data for this compound is limited, the principles of forced degradation and the development of stability-indicating methods provide a robust framework for its assessment. By understanding the inherent stability characteristics of this compound hydrochloride, researchers can ensure the quality and reliability of their work, ultimately contributing to the successful development of new therapeutic agents.
References
- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.
- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, 1996.
- Chem-Impex International. 4-Bromobenzamidine hydrochloride. Accessed January 2, 2026.
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An In-depth Technical Guide to the Solubility of 4-Bromobenzimidamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromobenzimidamide in organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document serves as a vital resource for researchers, chemists, and drug development professionals. It is designed to empower laboratory scientists to generate reliable and reproducible solubility data. The guide delves into the theoretical principles governing the solubility of this compound based on its molecular structure, offers detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination, and provides a standardized structure for data presentation and interpretation. By synthesizing established methodologies with practical insights, this whitepaper aims to be the authoritative starting point for any research or process development involving this compound.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is an aromatic compound featuring a bromine substituent and a highly polar imidamide functional group. While its primary applications are still under exploration, its structural motifs are common in medicinal chemistry and materials science. For any compound to be advanced in these fields, particularly in drug development, its solubility profile is a cornerstone of its developability.
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter that dictates a compound's journey from the laboratory to a viable product.[1][2] In the pharmaceutical context, poor solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can severely limit oral bioavailability and therapeutic efficacy.[2][3] Understanding a compound's solubility in a range of organic solvents is equally crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.
-
Formulation Development: Creating stable and effective dosage forms, from oral tablets to parenteral solutions.[4]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.
-
Toxicity and Safety Studies: Ensuring accurate dosing in preclinical ADMET (absorption, distribution, metabolism, elimination, and toxicity) assays.[5]
Given the importance of these factors, this guide provides the necessary theoretical and practical tools to comprehensively characterize the solubility of this compound.
Theoretical Framework for the Solubility of this compound
The solubility of a crystalline solid like this compound is governed by the interplay of intermolecular forces between the solute and the solvent, summarized by the adage "like dissolves like."[6] The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new, energetically favorable solute-solvent interactions.
The molecular structure of this compound provides key insights into its expected solubility behavior:
-
Imidamide Group (-C(=NH)NH₂): This is the dominant functional group influencing polarity. It possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This structure is more basic than the corresponding amide.
-
Benzene Ring: The aromatic ring is nonpolar and can participate in van der Waals forces and potentially π-π stacking interactions.
-
Bromine Atom: The bromine substituent adds to the molecular weight and volume. While it is an electronegative atom, its overall contribution to polarity is modest, and it primarily engages in weaker dipole-dipole and van der Waals interactions.
Based on this structure, we can predict the following solubility trends:
-
High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The strong hydrogen bonding capability of the imidamide group will drive dissolution in these solvents.
-
Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate). The presence of the nonpolar benzene ring and the bromine atom will play a more significant role here.
-
Insolubility Expected in: Nonpolar solvents (e.g., hexane, toluene). The energy required to break the strong intermolecular forces within the this compound crystal lattice will not be compensated by the weak interactions formed with nonpolar solvents.
The interplay of these factors is visually represented in the diagram below.
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An In-depth Technical Guide to the Physical Characteristics of 4-Bromobenzimidamide Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 4-Bromobenzimidamide Hydrochloride powder, a crucial intermediate in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental data with practical insights into the analytical techniques required for its characterization, ensuring scientific integrity and enabling reproducible research.
Introduction: The Significance of this compound Hydrochloride
This compound, often supplied and handled in its more stable hydrochloride salt form (4-bromobenzenecarboximidamide hydrochloride), is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive amidine group and a brominated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules and functional materials. An accurate understanding of its physical properties is paramount for its effective use in research and development, ensuring consistency in experimental outcomes and the successful synthesis of target compounds. This guide delves into the core physical attributes of this compound Hydrochloride powder and the methodologies to verify them.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound Hydrochloride powder are summarized in the table below. These parameters are critical for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromobenzenecarboximidamide;hydrochloride | [1] |
| Synonyms | This compound hydrochloride, 4-Bromobenzamidine hydrochloride | [1] |
| CAS Number | 55368-42-8 | [1][2] |
| Molecular Formula | C₇H₈BrClN₂ | [1][3] |
| Molecular Weight | 235.51 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 265 °C | [1] |
| Purity | >98.0% (by HPLC) | [4] |
Morphological and Structural Characterization
A thorough characterization of this compound Hydrochloride powder extends beyond its basic properties to its solid-state structure and particle morphology. These characteristics can significantly influence its solubility, dissolution rate, and reactivity.
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material.[5][6] By analyzing the diffraction pattern of X-rays scattered by the powder sample, one can identify the crystalline phase, assess its purity, and determine the unit cell dimensions.[6] For this compound Hydrochloride, obtaining a PXRD pattern is essential to confirm its crystalline structure and to establish a reference for batch-to-batch consistency.
-
Sample Preparation : A small amount of this compound Hydrochloride powder is gently ground to ensure a homogenous particle size distribution. The powder is then carefully packed into a sample holder, ensuring a flat and even surface.
-
Instrumentation : A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.
-
Data Acquisition : The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.
-
Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks. The positions and relative intensities of these peaks serve as a fingerprint for the crystalline structure of the compound.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface morphology and topography of a material. For this compound Hydrochloride powder, SEM analysis can reveal the shape, size, and surface texture of the individual crystals. This information is valuable for understanding the powder's flowability and compaction properties.
-
Sample Mounting : A small amount of the powder is carefully mounted onto an SEM stub using double-sided carbon tape.
-
Sputter Coating : To prevent charging effects and enhance image quality, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging : The stub is placed in the SEM chamber, and a high-energy beam of electrons is scanned across the sample surface. The signals from the interaction of the electron beam with the sample are detected to generate a high-resolution image of the powder's morphology.
Spectroscopic Characterization for Structural Verification
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound Hydrochloride and identifying its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular fingerprint.
-
Sample Preparation : A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the powder is placed directly on the ATR crystal.
-
Data Acquisition : The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation : The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups in the molecule, such as N-H, C=N, and aromatic C-H bonds, confirming the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound Hydrochloride.
-
Sample Preparation : A few milligrams of the powder are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation : The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum provide information about the number and connectivity of the protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Together, these spectra provide unambiguous confirmation of the molecular structure.
Workflow for Comprehensive Characterization
The logical flow for the comprehensive physical characterization of a new batch of this compound Hydrochloride powder is outlined in the following diagram.
Caption: Workflow for the physical characterization of this compound Hydrochloride.
Conclusion
The comprehensive physical characterization of this compound Hydrochloride powder is a critical step in ensuring its quality, consistency, and suitability for its intended applications in research and development. This guide has outlined the key physical properties and provided a framework of analytical methodologies, from basic visual inspection to advanced spectroscopic and crystallographic techniques. By adhering to these protocols, researchers, scientists, and drug development professionals can confidently utilize this important chemical intermediate in their work, contributing to the advancement of science and the development of new technologies and therapeutics.
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4-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]
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4-Bromobenzylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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4-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Specifications of 4-Bromo-benzamidine hydrochloride. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
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The Genesis and Evolution of Substituted Benzimidamides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted benzimidamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this versatile chemical class. Moving beyond a mere chronological account, this document elucidates the causal relationships behind key experimental choices, details self-validating protocols, and offers insights into the structure-activity relationships that have guided the development of clinically significant drugs. From their origins as simple enzyme inhibitors to their role in complex targeted therapies, the journey of substituted benzimidamides offers a compelling narrative of rational drug design and synthetic innovation.
Introduction: The Benzimidamide Core - A Privileged Scaffold
The benzimidamide moiety, characterized by a benzene ring bearing an amidine group (-C(=NH)NH2), is a bioisostere of the carboxylate group but with a positive charge at physiological pH. This fundamental property underpins its ability to engage in specific molecular interactions, particularly with the active sites of enzymes. Benzamidine, the parent compound, is a reversible competitive inhibitor of trypsin and other serine proteases, a discovery that laid the foundation for the development of a vast array of substituted derivatives with tailored pharmacological profiles.[1] The structural versatility of the benzimidamide core allows for extensive modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Early History and Foundational Syntheses
The journey into the therapeutic potential of substituted benzimidamides began with the development of fundamental synthetic methodologies for the parent scaffold.
The Pinner Reaction: A Gateway to Benzimidamides
One of the most classical and enduring methods for the synthesis of benzamidines is the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ether, which is subsequently treated with ammonia to yield the corresponding amidine.
Experimental Protocol: The Pinner Synthesis of Benzamidine Hydrochloride
-
Step 1: Formation of the Imino Ether Hydrochloride. Benzonitrile is dissolved in an anhydrous alcohol (typically ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution, leading to the precipitation of the crystalline imino ether hydrochloride (Pinner salt).
-
Step 2: Ammonolysis. The isolated Pinner salt is then treated with a solution of ammonia in alcohol. The resulting benzamidine hydrochloride is isolated upon evaporation of the solvent and can be purified by recrystallization.
This method, while foundational, has been adapted and refined over the years to accommodate a wider range of substrates and to improve yields and reaction conditions.
The Rise of Substituted Benzimidamides in Therapeutics
The true therapeutic potential of this chemical class was unlocked through the systematic exploration of substituted derivatives. Medicinal chemists have strategically modified the benzamidine core to achieve desired biological activities, leading to breakthroughs in several disease areas.
Anticoagulants: The Dabigatran Story
Perhaps the most prominent example of a clinically successful substituted benzimidamide is dabigatran etexilate (Pradaxa®), a direct thrombin inhibitor. The development of dabigatran is a testament to the power of structure-based drug design.
Thrombin, a key serine protease in the coagulation cascade, has a catalytic site that can be effectively blocked by benzamidine derivatives. The development of dabigatran involved the optimization of a lead compound to enhance its binding affinity and oral bioavailability. The benzimidamide group plays a crucial role in anchoring the molecule to the active site of thrombin.
Key Structural Features of Dabigatran:
| Feature | Role |
| Benzimidamide Moiety | Directly interacts with the active site of thrombin, inhibiting its activity. |
| Ethyl Ester & Hexylcarbamate | These groups form the "etexilate" prodrug, enhancing oral bioavailability. |
| Pyridine and Benzimidazole Rings | Contribute to the overall shape and binding affinity of the molecule to thrombin. |
Anticancer Agents
The benzimidamide scaffold has also been extensively investigated for its anticancer properties. Certain substituted benzimidamides have been shown to inhibit various kinases and other enzymes implicated in tumorigenesis. For instance, some derivatives have demonstrated inhibitory activity against fibroblast growth factor receptor (FGFR), a key target in oncology.[2]
Antimicrobial and Antiparasitic Agents
The ability of substituted benzimidamides to interfere with essential enzymatic processes has made them attractive candidates for the development of antimicrobial and antiparasitic drugs. Research has shown that certain derivatives exhibit significant activity against a range of pathogens. For example, novel benzamidine analogues have been synthesized and evaluated for their potential in treating periodontitis by targeting key periodontal pathogens.[3]
Modern Synthetic Strategies and Methodologies
While the Pinner reaction remains a viable method, contemporary organic synthesis has introduced a plethora of new techniques for the preparation of substituted benzimidamides, offering greater efficiency, milder reaction conditions, and broader substrate scope.
Catalytic Approaches
Modern synthetic methods often employ catalysts to facilitate the formation of the amidine group. These can include metal catalysts for cross-coupling reactions to introduce the amidine functionality or to build the substituted aromatic ring system.
Multi-component Reactions
Multi-component reactions, where three or more reactants combine in a single step to form the product, have emerged as a powerful tool for the efficient synthesis of complex molecules, including substituted benzimidamides. These reactions offer advantages in terms of atom economy and reduced purification steps.
Diagram: General Synthetic Workflow for Substituted Benzimidamides
Caption: Synthetic routes to substituted benzimidamides.
Structure-Activity Relationships (SAR) and Future Perspectives
The development of potent and selective benzimidamide-based drugs is guided by a deep understanding of their structure-activity relationships. Key considerations in the design of new derivatives include:
-
Nature and Position of Substituents: The electronic and steric properties of substituents on the benzene ring can profoundly influence binding affinity and selectivity.
-
Modification of the Amidine Group: While the core amidine is often essential for activity, its modification can modulate pharmacokinetic properties.
-
Overall Molecular Conformation: The three-dimensional shape of the molecule is critical for its interaction with the target protein.
The future of substituted benzimidamides in drug discovery remains bright. Ongoing research is focused on exploring new therapeutic applications, developing more efficient and sustainable synthetic methods, and leveraging computational tools for the rational design of next-generation drug candidates. The continued exploration of this remarkable scaffold promises to yield novel therapies for a wide range of human diseases.
Conclusion
The story of substituted benzimidamides is a compelling example of how a simple chemical motif can be elaborated into a diverse and powerful class of therapeutic agents. From the early days of the Pinner reaction to the sophisticated structure-based design of modern drugs, the evolution of this scaffold has been driven by a combination of synthetic ingenuity and a deepening understanding of molecular pharmacology. As researchers continue to unlock the full potential of substituted benzimidamides, we can anticipate the emergence of new and improved treatments for some of the most challenging diseases of our time.
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2025). ResearchGate. [Link]
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ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
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Synthesis of substituted benzimidazole derivatives by condensation of o‐phenylenediamine with aromatic aldehydes using surfactant catalysts in water medium, RT=Room Temperature. (2022). ResearchGate. [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). National Center for Biotechnology Information. [Link]
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Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. (2016). PubMed. [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Methodological & Application
Application Note: A Modern Approach to the Synthesis of 1,2,4-Thiadiazoles Using 4-Bromobenzimidamide as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered aromatic ring containing two nitrogen and one sulfur atom serves as a versatile scaffold in the design of novel therapeutic agents. The unique electronic properties and rigid planar structure of the 1,2,4-thiadiazole core allow for specific interactions with biological targets, leading to a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Consequently, the development of efficient and robust synthetic methodologies for accessing functionalized 1,2,4-thiadiazoles is of paramount importance to the drug discovery and development pipeline.
This application note details a modern and highly efficient one-pot synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles, utilizing 4-bromobenzimidamide as a readily accessible precursor. The presented protocol, adapted from recent advancements in the field, offers a streamlined and high-yielding alternative to traditional multi-step approaches.[1][3]
Chemical Principle and Mechanism
The featured synthesis is a one-pot, base-mediated tandem thioacylation of an amidine with a dithioester, followed by an in situ intramolecular dehydrogenative N-S bond formation.[1][4] This elegant approach avoids the isolation of intermediates, thereby increasing efficiency and reducing waste.
The proposed reaction mechanism is initiated by the deprotonation of the amidine by a strong base, such as sodium hydride (NaH). The resulting amidinate anion then acts as a nucleophile, attacking the electrophilic carbon of the dithioester. This is followed by the elimination of a thiol, leading to the formation of a thioacylamidine intermediate. The subsequent intramolecular cyclization via dehydrogenative N-S bond formation is thought to proceed through a radical-mediated pathway, facilitated by the solvent (DMF) and base, to yield the final 3,5-disubstituted-1,2,4-thiadiazole.[1]
Experimental Section
This section provides detailed protocols for the synthesis of the necessary precursors and the final 1,2,4-thiadiazole product.
Synthesis of Precursor 1: this compound Hydrochloride
This compound is conveniently prepared from the corresponding nitrile, 4-bromobenzonitrile, via the Pinner reaction.
Protocol:
-
To a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous ethanol, add hydrogen chloride gas (bubbled through the solution) at 0 °C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 4-bromobenzimidate hydrochloride.
-
Dissolve the crude imidate in anhydrous ethanol and bubble ammonia gas through the solution at 0 °C until saturation.
-
Seal the vessel and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford this compound hydrochloride as a white solid, which can be used in the next step without further purification.
Synthesis of Precursor 2: Aryl Dithioester
Aryl dithioesters can be synthesized from the corresponding carboxylic acids.
Protocol:
-
To a solution of the desired aryl carboxylic acid (1.0 eq) and a thiol (e.g., benzyl thiol, 1.1 eq) in an inert solvent such as benzene, add phosphorus pentasulfide (P₄S₁₀) (0.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aryl dithioester.
One-Pot Synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-thiadiazole
This protocol describes the direct synthesis of the target 1,2,4-thiadiazole from this compound hydrochloride and a phenyl dithioester.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of the phenyl dithioester (e.g., benzyl dithiobenzoate, 1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-bromophenyl)-5-phenyl-1,2,4-thiadiazole as a solid.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-thiadiazole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | rt | 4 | 85 |
| 2 | KHMDS | THF | rt | 6 | 72 |
| 3 | NaOtBu | DMF | rt | 5 | 78 |
Yields are for the isolated, purified product.
Table 2: Spectroscopic Data for 3-(4-Bromophenyl)-5-phenyl-1,2,4-thiadiazole
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.65 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 179.5, 168.0, 134.5, 132.0, 131.0, 130.0, 129.5, 128.5, 127.0, 125.0. |
| HRMS (ESI) | m/z calcd for C₁₄H₉BrN₂S [M+H]⁺: 316.9748; found: 316.9751. |
Visualizations
Caption: Experimental workflow for the synthesis of 3-(4-bromophenyl)-5-aryl-1,2,4-thiadiazoles.
Caption: Proposed reaction mechanism for the one-pot synthesis of 1,2,4-thiadiazoles.
Conclusion
This application note presents a robust and efficient one-pot protocol for the synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles, with this compound serving as a key building block. The methodology is characterized by its operational simplicity, high yields, and the ability to generate structurally diverse products that are of significant interest in drug discovery and medicinal chemistry. The detailed protocols and mechanistic insights provided herein are intended to enable researchers to readily adopt and adapt this modern synthetic strategy for their specific research needs.
References
-
Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of new thiadiazole and 1,3,4-thiadiazine derivatives as potential anticancer agents. Heterocycles, 91(5), 973-984. [Link]
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Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. [Link]
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Manaka, A., & Sato, F. (2005). A convenient synthesis of thioamides from nitriles with sodium hydrosulfide and magnesium chloride. Tetrahedron Letters, 46(29), 4847-4849. [Link]
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Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. The Journal of Organic Chemistry. [Link]
-
PrepChem. (2023). Preparation of 4-bromobenzonitrile. [Link]
-
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The Strategic Application of 4-Bromobenzimidamide in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of a Privileged Scaffold
In the landscape of contemporary drug discovery, the benzimidazole and benzamide moieties stand out as "privileged scaffolds" due to their remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] These nitrogen-containing heterocyclic structures are renowned for their ability to interact with a wide range of biological targets, exhibiting activities from anticancer and antiviral to anti-inflammatory and antimicrobial.[3][4][5] Within this chemical space, 4-Bromobenzimidamide emerges as a particularly strategic building block for medicinal chemists. Its structure combines the bio-isosteric properties of the benzamidine group with a synthetically versatile bromine handle, paving the way for the efficient construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a simple recitation of facts, we will delve into the causality behind its use, offering detailed, field-proven protocols and a mechanistic understanding of its role in the synthesis of targeted therapeutics, with a particular focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Attributes of this compound: A Synthetic Chemist's Perspective
The utility of this compound in drug design and synthesis is rooted in two key structural features: the amidine functional group and the bromo-substituent on the phenyl ring.
-
The Amidine Group: As a strong basic group, the amidine functionality can participate in crucial hydrogen bonding interactions within enzyme active sites.[1] Furthermore, it serves as a versatile precursor for the construction of various heterocyclic systems, most notably the benzimidazole ring through cyclocondensation reactions.
-
The 4-Bromo Substituent: The bromine atom at the para-position is a linchpin for molecular diversification. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This allows for the late-stage introduction of various aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR).
The interplay of these two features makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization.
Application in Kinase Inhibitor Synthesis: A Case Study
Protein kinases are a major class of drug targets in oncology and immunology. The development of small molecule kinase inhibitors often involves the construction of a core scaffold that can be functionalized to achieve potency and selectivity. The benzamide moiety is a common feature in many kinase inhibitors, and this compound provides a direct route to such compounds.[7][8][9]
While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a closely related analog, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, has been synthesized as a novel kinase inhibitor candidate.[1] The synthesis of this molecule highlights the importance of the 4-bromobenzamide core. The bromine atom can be strategically utilized for further modifications to optimize the inhibitor's properties.
Conceptual Synthetic Workflow: From this compound to a Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual workflow for the synthesis of a generic kinase inhibitor scaffold, leveraging the key attributes of this compound.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Application in PARP Inhibitor Synthesis: Building the Pharmacophore
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways.[10][11] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and binding to the enzyme's active site.[8]
Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been designed and synthesized as potent PARP-1 inhibitors.[12] While a direct synthesis from this compound is not explicitly provided, the structural similarity suggests its potential as a key starting material. The amidine group can be envisioned to participate in a cyclization reaction to form the benzimidazole core, with the bromo group serving as a point for introducing further structural diversity, a common strategy in the development of PARP inhibitors.[6][9]
Protocol: Suzuki-Miyaura Coupling of a 4-Bromobenzamide Scaffold
This protocol provides a general method for the Suzuki-Miyaura coupling of a 4-bromobenzamide derivative, a key step in the diversification of potential PARP inhibitor scaffolds. This reaction is broadly applicable to aryl bromides.[7][13][14]
Materials:
-
4-Bromobenzamide derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add the 4-bromobenzamide derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is required to activate the boronic acid for transmetalation.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the catalyst.
Protocol: Buchwald-Hartwig Amination of a 4-Bromobenzamide Scaffold
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in many biologically active molecules.[1][2][3][4][5] This protocol outlines a general procedure for the amination of a 4-bromobenzamide derivative.
Materials:
-
4-Bromobenzamide derivative (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the 4-bromobenzamide derivative (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq) to a dry reaction vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand like XPhos is highly effective for the amination of aryl bromides. The bulky ligand promotes the reductive elimination step and prevents catalyst deactivation.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds synthesized using methodologies analogous to those described above.
| Compound Class | Target | Representative IC₅₀ (nM) | Reference |
| Benzimidazole-4-carboxamide | PARP-1 | 8.65 | [12] |
| 2-Phenyl-1H-benzo[d]imidazole | 17β-HSD10 | 1650 | [15] |
| 1H-Benzo[d]imidazole Derivatives | Topoisomerase I | - | [16] |
| Benzamide Derivatives | PARP1 | - | [6] |
Conclusion and Future Directions
This compound is a high-value building block in medicinal chemistry, offering a direct and versatile entry point to a wide range of biologically active scaffolds. Its strategic combination of a reactive amidine group and a readily functionalizable bromo-substituent allows for the efficient construction of diverse compound libraries. The protocols and conceptual workflows presented in this guide underscore its utility in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors. As the demand for novel and selective modulators of biological pathways continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of successful drug discovery campaigns. Future research will likely focus on expanding the repertoire of heterocyclic systems accessible from this precursor and its application in the synthesis of other important classes of therapeutic agents.
References
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Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Available at: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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(PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate. Available at: [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
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Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. Available at: [Link]
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Design, synthesis and biological evaluation of 4-amidobenzimidazole acridine derivatives as dual PARP and Topo inhibitors for cancer therapy. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]
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Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central. Available at: [Link]
-
Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]
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The Strategic Role of 4-Bromobenzimidamide Scaffolds in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Benzimidamide Moiety as a Privileged Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as the biological catalysts of life, are implicated in a vast array of physiological and pathological processes, making them prime targets for pharmacological intervention[1]. Among the myriad of chemical scaffolds employed to achieve enzyme inhibition, the benzimidamide functional group has emerged as a particularly privileged motif. Its ability to engage in crucial hydrogen bonding and electrostatic interactions within enzyme active sites has led to its incorporation in a multitude of successful enzyme inhibitors, particularly those targeting proteases and parasitic enzymes.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-bromobenzimidamide precursors in the synthesis of enzyme inhibitors. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols for the synthesis of these valuable compounds. The 4-bromo substituent serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions, enabling the construction of complex molecular architectures.
Core Synthetic Strategies: Leveraging the 4-Bromo Handle
The synthesis of enzyme inhibitors incorporating the 4-amidinophenyl moiety typically proceeds through a two-stage strategy. First, the core molecular framework is assembled using the 4-bromophenyl precursor, often in the form of 4-bromobenzonitrile, via robust and versatile cross-coupling reactions. Subsequently, the nitrile functionality is converted to the desired benzimidamide group.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common in enzyme inhibitors[2][3]. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base[3]. In our context, 4-bromobenzonitrile serves as the ideal organohalide partner.
The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst[2].
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Conversion of the Nitrile to the Benzimidamide: The Pinner Reaction and a Modern Alternative
With the core scaffold in hand, the next critical step is the conversion of the cyano group to the amidine. The classical approach for this transformation is the Pinner reaction . This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (a Pinner salt), which is then reacted with ammonia or an amine to yield the desired amidine[4][5][6][7].
Diagram 2: The Pinner Reaction Mechanism
Caption: Simplified mechanism of the Pinner reaction.
A more modern and often higher-yielding alternative to the Pinner reaction involves the use of lithium bis(trimethylsilyl)amide (LiN(TMS)₂). This strong, non-nucleophilic base facilitates the direct conversion of nitriles to amidines in a one-pot procedure, often under milder conditions[8][9].
Detailed Application Protocol: Synthesis of 2,5-bis(4-amidinophenyl)furan (Furamidine), an Antiprotozoal Agent
This protocol details the synthesis of Furamidine, a potent antiprotozoal agent, and serves as a representative example of the strategies discussed. The synthesis commences with the construction of the central furan ring, followed by the introduction of the 4-cyanophenyl moieties, and culminates in the formation of the diamidine.
Part 1: Synthesis of 2,5-bis(4-cyanophenyl)furan
This part of the synthesis can be achieved through various routes. A common method involves the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound, which itself can be synthesized via a Stetter reaction[10]. An alternative and efficient method is the Suzuki-Miyaura coupling of a di-halo furan with 4-cyanophenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling for 2,5-bis(4-cyanophenyl)furan
Materials:
-
2,5-Dibromofuran
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromofuran (1.0 eq), 4-cyanophenylboronic acid (2.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2,5-bis(4-cyanophenyl)furan as a solid.
Part 2: Conversion of 2,5-bis(4-cyanophenyl)furan to 2,5-bis(4-amidinophenyl)furan (Furamidine)
Protocol 2: Amidine formation via the Pinner Reaction
Materials:
-
2,5-bis(4-cyanophenyl)furan
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
-
Ammonium carbonate
Procedure:
-
Suspend 2,5-bis(4-cyanophenyl)furan (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation is achieved.
-
Seal the flask and allow it to stir at room temperature for an extended period (e.g., 48-72 hours), during which the bis-imidate hydrochloride salt will precipitate.
-
Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Suspend the dry Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble dry ammonia gas through the mixture until saturation is achieved.
-
Add ammonium carbonate (excess) and stir the mixture at room temperature for several hours to overnight.
-
Monitor the reaction for the disappearance of the imidate intermediate.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,5-bis(4-amidinophenyl)furan dihydrochloride.
Data Presentation: Inhibitory Activity of Benzimidamide-Containing Compounds
The benzimidamide moiety is a key feature in numerous potent enzyme inhibitors. The following table summarizes the in vitro activity of some representative compounds.
| Compound Name/Reference | Target Enzyme/Organism | IC₅₀ (nM) | Reference |
| Furamidine | Trypanosoma brucei rhodesiense | <10 | [12] |
| Aza-analogue 8a | Trypanosoma brucei rhodesiense | <10 | [12] |
| Aza-analogue 8c | Trypanosoma brucei rhodesiense | <10 | [12] |
| Aza-analogue 14b | Trypanosoma brucei rhodesiense | <10 | [12] |
| Furamidine | Plasmodium falciparum | <10 | [12] |
| Aza-analogue 8a | Plasmodium falciparum | <10 | [12] |
| Aza-analogue 8b | Plasmodium falciparum | <10 | [12] |
| Aza-analogue 14b | Plasmodium falciparum | <10 | [12] |
Expertise & Experience: Structure-Activity Relationship (SAR) Insights
The effectiveness of benzimidamide-based inhibitors is deeply rooted in their structural and electronic properties.
-
The Amidine Group: The positively charged amidinium ion at physiological pH is crucial for binding to negatively charged residues (e.g., aspartate, glutamate) in the active site of target enzymes, such as serine proteases. This electrostatic interaction is a primary driver of binding affinity. The planar nature of the amidine group also allows for favorable stacking interactions with aromatic residues in the binding pocket.
-
The 4-Bromo Substituent: While primarily a synthetic handle, the bromo-substituent can also influence the electronic properties of the aromatic ring and, in some cases, participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The position of the bromo group is critical for enabling the construction of extended, linear molecules that can effectively span the active sites of certain enzymes.
-
The Central Scaffold: The nature of the central ring system (e.g., furan, thiophene, pyrazine) plays a significant role in defining the overall geometry of the inhibitor and its ability to fit within the enzyme's binding groove. Modifications to the central scaffold are a common strategy for optimizing potency and selectivity.
Conclusion: A Versatile Platform for Drug Discovery
The synthetic strategies outlined in this application note, centered around the use of this compound precursors, provide a robust and versatile platform for the discovery and development of novel enzyme inhibitors. The Suzuki-Miyaura coupling allows for the facile introduction of molecular diversity, while the Pinner reaction and its modern counterparts offer reliable methods for the installation of the critical benzimidamide functionality. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships is paramount for the rational design of next-generation therapeutics targeting a wide range of enzymatic pathways.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Ismail, M. A., et al. (2003). Synthesis and antiprotozoal activity of aza-analogues of furamidine. Journal of medicinal chemistry, 46(22), 4761–4769. [Link]
-
ACS Publications. (n.d.). Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine. Retrieved from [Link]
-
Farahat, A. A., et al. (2023). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European journal of medicinal chemistry, 252, 115287. [Link]
-
PubMed. (n.d.). Synthesis and antiprotozoal activity of aza-analogues of furamidine. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. Retrieved from [Link]
-
Suthiwangcharoen, N., & Stephens, C. E. (n.d.). A new synthesis of 2,5-bis(4-cyanophenyl)furan. Semantic Scholar. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(5-Amidinobenzoxazol-2-yl)-5-(4-amidinophenyl)furan and 2-(5-Amidinobenzoxazol-2-yl)-5-(4-amidinophenyl)thiophene to Test a DNA Minor Groove Dimer Binding Model. Retrieved from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile with phenylboronic acid by C1: effect of CO pressurea. Retrieved from [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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4-Bromobenzimidamide: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of 4-Bromobenzimidamide
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among these, this compound has emerged as a particularly valuable scaffold. Its unique structural features—a reactive aryl bromide handle for carbon-carbon and carbon-nitrogen bond formation, and a benzimidamide moiety known for its ability to mimic and interact with biological targets—provide a powerful platform for the synthesis of a diverse array of bioactive molecules. This technical guide offers an in-depth exploration of this compound as a key building block, providing detailed application notes and robust protocols for its synthesis and derivatization in drug discovery programs. We will delve into its application in the creation of targeted therapies, including kinase inhibitors, anticoagulants, and antimicrobial agents, underscoring the causality behind experimental choices and providing a framework for reproducible and scalable synthetic routes.
Physicochemical Properties and Handling
This compound is typically handled as its more stable hydrochloride salt. A summary of its key properties is provided below.
| Property | Value | Reference |
| Chemical Formula | C₇H₇BrN₂·HCl | N/A |
| Molecular Weight | 235.51 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | N/A |
| Storage | Store in a cool, dry place away from light and moisture. | N/A |
Safety Precautions: this compound hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Protocols
The utility of this compound as a building block is predicated on its efficient synthesis and subsequent functionalization. This section provides detailed, validated protocols for its preparation and its application in key synthetic transformations.
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the synthesis of imidates and their corresponding amidine salts from nitriles. This protocol details the conversion of 4-bromobenzonitrile to this compound hydrochloride.
Reaction Principle: The nitrile group of 4-bromobenzonitrile is activated by anhydrous hydrogen chloride in the presence of an alcohol (e.g., ethanol) to form an imidate hydrochloride (Pinner salt). Subsequent treatment with ammonia or an ammonium salt leads to the formation of the desired benzamidine hydrochloride.
Workflow Diagram:
Application Notes and Protocols for the Catalytic Applications of 4-Bromobenzimidamide Derivatives
Introduction: Unlocking the Catalytic Potential of a Versatile Scaffold
4-Bromobenzimidamide and its derivatives represent a class of compounds with significant, albeit largely prospective, utility in the field of catalysis and drug development. While not extensively documented as direct catalysts, their true value lies in their inherent structural features: a reactive carbon-bromine bond on an aromatic ring and a nucleophilic imidamide moiety. These characteristics make them ideal precursors for the synthesis of more complex molecular architectures, including bespoke ligands for transition metal catalysis and novel pharmacophores. The 4-bromophenyl group serves as a versatile anchor for derivatization, particularly through palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of functional groups.[1][2] This guide provides a comprehensive overview of the catalytic applications stemming from the derivatization of the this compound scaffold, with a focus on practical, field-proven protocols for researchers, medicinal chemists, and drug development professionals.
Part 1: The 4-Bromophenyl Moiety as a Cornerstone for Catalyst and Library Synthesis
The presence of a bromine atom on the phenyl ring of this compound is the key to its utility in modern synthetic chemistry. The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0).[1] This enhanced reactivity allows for a broader range of transformations under milder conditions, making this compound derivatives superior precursors for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3] These reactions are fundamental to the construction of complex organic molecules from simpler building blocks.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound derivatives, this reaction enables the substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. This transformation is central to creating libraries of compounds for high-throughput screening in drug discovery or for the synthesis of tailored ligands for catalytic applications.
Causality in Experimental Design:
-
Catalyst Choice: Palladium complexes, particularly those with phosphine ligands, are the catalysts of choice. The ligand's electronic and steric properties can be tuned to optimize the reaction for specific substrates. For instance, bulky, electron-rich ligands often enhance the rate of oxidative addition, which is frequently the rate-determining step.[4]
-
Base Selection: A base is crucial for the activation of the organoboron species in the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. The choice of base can influence the reaction rate and yield.[1][4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[1] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a generic N-substituted this compound with an arylboronic acid.
Materials:
-
N-substituted this compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.02 mmol, 2 mol%)[1]
-
Phosphine ligand (e.g., Xantphos, SPhos; 0.04 mmol, 4 mol% if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)[1]
-
Anhydrous 1,4-dioxane and water (e.g., 3:1 mixture, 4 mL)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted this compound derivative, arylboronic acid, palladium catalyst, phosphine ligand (if applicable), and base.[4]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylbenzimidamide derivative.[4]
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Value/Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | Optimizes catalyst stability and activity. |
| Temperature | 80-120 °C | Provides sufficient thermal energy for oxidative addition and reductive elimination. |
| Reaction Time | 2-24 hours | Substrate-dependent; monitored for completion to avoid side reactions. |
| Yield | 60-95% | Dependent on substrates and optimization of conditions.[5] |
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: The Imidamide Moiety - A Frontier in Ligand Design
The imidamide functional group, -C(=NH)NH₂, is a nitrogen-rich moiety with significant potential for coordination to metal centers. While less common than phosphines or N-heterocyclic carbenes in catalysis, amidine-type ligands are known to form stable complexes with a variety of transition metals. The two nitrogen atoms can act as a bidentate chelating ligand, potentially stabilizing the metal center and influencing its catalytic activity.
Application Note 2: Prospective Role of Imidamide Derivatives as Ligands
Derivatives of this compound can be envisioned as precursors to novel ligands. Following a cross-coupling reaction to introduce a second coordinating group at the 4-position, the resulting molecule could act as a bidentate or even tridentate ligand. The imidamide group can be deprotonated to form an amidinate, which is a strong electron-donating ligand. This electronic property can be beneficial in catalytic reactions where an electron-rich metal center is required, such as in certain C-H activation or cross-coupling reactions.
Key Considerations for Ligand Design:
-
Chelation: The imidamide group can coordinate in a bidentate fashion, forming a stable five-membered ring with the metal center.
-
Electronic Tuning: The substituents on the phenyl ring and the imidamide nitrogen atoms can be varied to fine-tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.
-
Steric Hindrance: The steric bulk around the metal center can be adjusted by introducing bulky substituents, which can influence the selectivity of the catalytic reaction.
Visualization of Potential Coordination Modes
Caption: Bidentate coordination of an imidamide/amidinate to a metal center (M).
Part 3: Synthesis of Bioactive Molecules and Medicinal Chemistry Applications
The derivatization of this compound is not only relevant to the synthesis of catalysts but also to the direct creation of biologically active molecules. The benzamide and related scaffolds are prevalent in medicinal chemistry, with derivatives showing promise as anticancer and antimicrobial agents.[6] The ability to easily modify the 4-position of the benzimidamide core through cross-coupling reactions allows for the rapid generation of diverse molecular structures for biological screening. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling has been explored for developing antibacterial agents.[5]
Application Note 3: Strategic Derivatization for Drug Discovery
The this compound scaffold can be considered a versatile starting point for fragment-based drug discovery or lead optimization campaigns. The bromine atom provides a reactive handle for exploring the chemical space around a core fragment. By systematically introducing different substituents at this position, structure-activity relationships (SAR) can be established, guiding the design of more potent and selective drug candidates. The imidamide group itself may participate in hydrogen bonding interactions with biological targets, further anchoring the molecule in a binding pocket.
Workflow for Library Synthesis in Drug Discovery
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Strategic Role of 4-Bromobenzimidamide in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the synthetic route and ultimate success of a program. 4-Bromobenzimidamide, a readily available and versatile building block, offers a strategic entry point into a diverse array of bioactive molecules. Its unique combination of a reactive amidine functional group and a synthetically versatile brominated aromatic ring allows for the construction of complex heterocyclic scaffolds with demonstrated therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
The Power of the 4-Bromophenyl Moiety in Bioactive Scaffolds
The 4-bromophenyl group is a common feature in many potent enzyme inhibitors. The bromine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to a protein target. Furthermore, the bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of further molecular complexity and the fine-tuning of pharmacological properties.
Core Applications in the Synthesis of Enzyme Inhibitors
Derivatives originating from a this compound core have shown significant promise in targeting a range of enzymes implicated in various diseases.
Table 1: Bioactivity of Compounds Derived from 4-Bromobenzoyl/Phenyl Precursors
| Bioactive Compound Class | Target Enzyme | Therapeutic Area | Representative IC₅₀ Values |
| N-Arylacetamides | α-Glucosidase | Diabetes | 18.25 - 35.14 µM[1][2] |
| Quinoline-based iminothiazolines | Elastase | Inflammatory Diseases | 1.21 µM[3] |
| N-substituted-(4-Bromophenyl) ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | 52.63 - 98.72 µM[4] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | Various | 1.469 µM[5] |
| 3-Substituted Benzamides | Bcr-Abl Kinase | Cancer (CML) | Potent Inhibition (Specific IC₅₀ not provided in abstract)[6] |
From this compound to Bioactive Heterocycles: Key Synthetic Strategies
The amidine functionality of this compound is a key reactive center for the construction of nitrogen-containing heterocycles. Cyclocondensation reactions with dicarbonyl compounds or their synthetic equivalents are a powerful and direct method to access a variety of important scaffolds.
Logical Workflow: Heterocycle Synthesis from this compound
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromobenzimidamide: Synthesis and Application as a Heterocyclic Precursor
Introduction: The Strategic Utility of 4-Bromobenzimidamide
This compound, and its more common salt form 4-bromobenzamidine hydrochloride, is a valuable bifunctional building block for chemical synthesis. It combines two key reactive features: a benzimidamide group and an aryl bromide. The benzimidamide (also known as benzamidine) moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles, most notably the benzimidazole core, which is a privileged scaffold found in numerous FDA-approved drugs.[1][2] The bromine atom at the 4-position of the phenyl ring serves as a highly versatile synthetic handle, enabling late-stage functionalization through a variety of powerful cross-coupling reactions.
This guide provides detailed protocols for the synthesis of this compound hydrochloride from a common starting material and demonstrates its subsequent application in the construction of a key heterocyclic system. The methodologies are grounded in well-established, reliable chemical transformations, ensuring robust and reproducible results for researchers in synthetic chemistry and drug development.
Part 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
Principle & Causality:
The most direct and classical route to an amidine is the Pinner reaction. This acid-catalyzed process transforms a nitrile into the corresponding amidine hydrochloride salt.[3][4] The synthesis of this compound hydrochloride begins with 4-bromobenzonitrile. The reaction proceeds in two key stages:
-
Imidate Salt Formation: Anhydrous hydrogen chloride (HCl) gas is passed through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This forms a stable intermediate known as a Pinner salt (an ethyl imidate hydrochloride in this case).[5][6] Strict anhydrous conditions are critical at this stage to prevent the intermediate from hydrolyzing to an ester.[7]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group of the imidate, yielding the final amidine (benzimidamide) product as its hydrochloride salt. Low temperatures are maintained to prevent side reactions.[3]
Experimental Workflow: Pinner Reaction
Caption: Workflow for the two-stage Pinner synthesis of this compound HCl.
Detailed Protocol: Synthesis of this compound Hydrochloride
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Molarity/Equiv. | Notes |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 g/mol | 1.0 eq | Starting material |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | ~10-15 mL/g | Must be <200 proof |
| Hydrogen Chloride (HCl) | 7647-01-0 | 36.46 g/mol | >2.0 eq (gas) | Anhydrous gas |
| Ammonia (NH₃) | 7664-41-7 | 17.03 g/mol | >2.0 eq (gas) | Anhydrous gas |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 g/mol | For washing |
Procedure:
Stage 1: Formation of Ethyl 4-bromobenzimidate Hydrochloride (Pinner Salt)
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reaction Mixture: To the flask, add 4-bromobenzonitrile (e.g., 18.2 g, 100 mmol) and anhydrous ethanol (200 mL).
-
HCl Addition: Cool the stirred solution in an ice bath to 0°C. Begin bubbling anhydrous HCl gas through the solution at a moderate rate. A white precipitate should begin to form.
-
Reaction: Continue passing HCl for 1-2 hours, then seal the flask and allow the mixture to stir at room temperature for 18-24 hours. The reaction mixture will become a thick white slurry.
-
Isolation: Filter the solid precipitate under vacuum. Wash the collected white solid thoroughly with anhydrous diethyl ether to remove unreacted starting materials and excess HCl. Dry the solid under vacuum to yield the ethyl 4-bromobenzimidate hydrochloride (Pinner salt).
Stage 2: Ammonolysis to this compound Hydrochloride
-
Setup: In a clean, dry flask equipped as described above, suspend the Pinner salt (e.g., 100 mmol) in anhydrous ethanol (200 mL).
-
Ammonia Addition: Cool the stirred suspension to 0°C in an ice bath. Bubble anhydrous ammonia gas through the mixture for 1-2 hours.
-
Reaction: After the addition of ammonia, seal the flask and continue stirring at 0-5°C for 3-4 hours.
-
Workup: The product, this compound hydrochloride, will precipitate from the solution. Filter the solid under vacuum, wash with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether.
-
Drying: Dry the final product under vacuum to yield this compound hydrochloride as a stable white solid. The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Heterocyclic Synthesis: Preparation of 2-(4-Bromophenyl)-1H-benzimidazole
Principle & Causality:
Benzimidazoles are most commonly synthesized by the condensation of a benzamidine derivative with a 1,2-phenylenediamine.[2][8] This reaction, often referred to as the Phillips condensation, is a robust and high-yielding method. The reaction proceeds via nucleophilic attack of one of the amino groups of the phenylenediamine onto the electrophilic carbon of the amidine. A subsequent intramolecular cyclization with the elimination of ammonia and water drives the reaction to completion, forming the highly stable aromatic benzimidazole ring system. Heating is typically required to facilitate the dehydration and cyclization steps.
Experimental Workflow: Benzimidazole Synthesis
Caption: Condensation workflow for the synthesis of a 2-aryl-benzimidazole derivative.
Detailed Protocol: Synthesis of 2-(4-Bromophenyl)-1H-benzimidazole
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Molarity/Equiv. | Notes |
| This compound HCl | 55368-33-7 | 236.50 g/mol | 1.0 eq | Synthesized as above |
| o-Phenylenediamine | 95-54-5 | 108.14 g/mol | 1.0 eq | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent | Anhydrous grade |
| Water | 7732-18-5 | 18.02 g/mol | For precipitation |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (e.g., 2.37 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 20-30 mL) to the flask.
-
Heating: Heat the reaction mixture to 120°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing ice-cold water (150-200 mL) while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and any water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-(4-bromophenyl)-1H-benzimidazole as a crystalline solid.
Part 3: The Strategic Value of the Bromo Substituent
The bromine atom on the final benzimidazole product is a key strategic element for drug development professionals. It provides a reactive site for diversification through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: React with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: React with amines to form C-N bonds, introducing diverse amine functionalities.
-
Sonogashira Coupling: React with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.
Concept: Late-Stage Functionalization
Caption: Using the bromo-handle for library synthesis via cross-coupling.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
4-Bromobenzonitrile/4-Bromobenzimidamide: Brominated aromatic compounds may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
-
Anhydrous HCl and NH₃: These are corrosive and toxic gases. Handle only in a fume hood with appropriate gas scrubbing traps.
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care and avoid exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- (No specific reference for introduction)
-
NROChemistry. Pinner Reaction. [Link]
- (No specific reference)
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
PubMed Central. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. [Link]
-
National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]
- (No specific reference)
-
ResearchGate. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. [Link]
- (No specific reference)
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- (No specific reference)
-
ResearchGate. Strategies toward the synthesis of 2-aryl-benzimidazoles. [Link]
Sources
- 1. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromobenzimidamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromobenzimidamide, often isolated as its hydrochloride salt. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically achieved via the Pinner reaction, is powerful but notoriously sensitive to reaction conditions.[1][2][3] Success hinges on meticulous control of moisture, temperature, and stoichiometry.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemical principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your reaction yields and purity.
Troubleshooting Guide & FAQs
Q1: My Pinner reaction is extremely slow or fails to initiate. What's wrong?
This is the most common issue and almost always points to problems with the acidic catalyst or the presence of water. The reaction mechanism begins with the protonation of the nitrile by anhydrous HCl, forming a highly reactive nitrilium ion, which is then attacked by the alcohol.[4][5][6]
Possible Causes & Solutions:
-
Insufficient or Wet HCl Gas: The HCl gas must be strictly anhydrous. Moisture will hydrolyze the intermediate Pinner salt, leading to the formation of 4-bromobenzamide or its corresponding ester, terminating the desired reaction pathway.[1][5][7]
-
Solution: Ensure your HCl gas is passed through a drying agent (e.g., a sulfuric acid bubbler or a calcium chloride drying tube) immediately before being introduced into the reaction mixture. Use a freshly prepared solution of HCl in your chosen anhydrous alcohol (e.g., ethanol or methanol).
-
-
Low Reaction Temperature: While the initial introduction of HCl gas is often done at 0 °C to control exothermicity and prevent side reactions, the reaction itself may require gentle warming to proceed at a reasonable rate.[3]
-
Solution: After saturating the cold solution with HCl, allow the mixture to slowly warm to room temperature or gently heat to 30-40 °C and monitor by TLC or LCMS.[7]
-
-
Poor Quality Reagents: 4-Bromobenzonitrile or the alcohol may contain residual water.
-
Solution: Use freshly distilled or anhydrous grade alcohol. Ensure the 4-bromobenzonitrile is dry. If necessary, dissolve it in a solvent like dichloromethane, dry with MgSO₄, filter, and evaporate the solvent before use.
-
Q2: I've formed the intermediate imidate salt (Pinner salt), but my yield is low after the ammonolysis step. Where did my product go?
The second stage, conversion of the ethyl 4-bromobenzimidate hydrochloride to this compound, is a nucleophilic substitution. Its success depends on effective ammonolysis and proper workup.
Possible Causes & Solutions:
-
Incomplete Ammonolysis: The ammonia source may be insufficient or may not have been added under the right conditions.
-
Solution: Use a significant excess of the ammonia source. Bubbling anhydrous ammonia gas through the solution is highly effective. Alternatively, using a saturated solution of ammonia in an alcohol (like methanol or ethanol) or using a sealed pressure vessel with liquid ammonia can drive the reaction to completion. Stirring for an extended period (10+ hours) may be necessary.[7]
-
-
Hydrolysis During Workup: The intermediate imidate is highly susceptible to hydrolysis, especially under neutral or acidic aqueous conditions, which will convert it into the corresponding ester (ethyl 4-bromobenzoate).[4][5][8][9]
-
Solution: The workup must be strictly anhydrous until the imidate is fully converted. After ammonolysis, the excess ammonia and solvent are typically removed under reduced pressure. The final product is a salt and should be handled accordingly.
-
-
Premature Product Precipitation: If the Pinner salt is not fully dissolved during the ammonolysis, the reaction can be slow or incomplete.
-
Solution: Ensure the intermediate salt is well-suspended or dissolved in the anhydrous alcohol used for the ammonolysis step.
-
Q3: My final product is contaminated with significant amounts of 4-bromobenzamide or ethyl 4-bromobenzoate. How can I avoid this?
This is a classic problem of side reactions caused by water. Understanding when water is most detrimental is key.
-
4-Bromobenzamide Formation: This can happen if the Pinner salt is exposed to water before ammonolysis is complete. The imidate hydrolyzes to an ester, which can then react with ammonia to form the amide. More directly, the imidate can undergo pyrolysis or react with trace water to form the amide.[5]
-
Ethyl 4-Bromobenzoate Formation: This occurs when the imidate hydrochloride is hydrolyzed by water, particularly at a low pH.[4][5] This is a very common byproduct if the reaction is quenched with water or if wet solvents are used at any stage.
Prevention Strategy:
-
ANHYDROUS TECHNIQUE: This cannot be overstated. Use flame-dried glassware, anhydrous solvents, and a positive pressure of an inert gas (Nitrogen or Argon).
-
CONTROLLED WORKUP: Do not use aqueous solutions until you are certain the ammonolysis is complete. The final product is typically isolated as the hydrochloride salt by filtration after removing the reaction solvent.[7]
-
PURIFICATION: If side products do form, purification can be achieved by recrystallization. The hydrochloride salt of the desired amidine has different solubility properties than the neutral amide or ester byproducts. A common method involves dissolving the crude product in a minimal amount of a hot alcohol (like ethanol) and allowing it to crystallize upon cooling or by adding a less polar co-solvent like ethyl acetate.[7]
Visualized Workflow & Troubleshooting
Overall Synthesis Pathway
The synthesis is a two-step process starting from the nitrile.
References
- 1. youtube.com [youtube.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Pinner Reaction Technical Support Center: Your Guide to Amidine Synthesis
Welcome to the Technical Support Center for the Pinner reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction for the synthesis of amidines. As experts in the field, we understand the nuances and potential challenges of this procedure. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your amidine synthesis.
Understanding the Pinner Reaction: The "Why" Behind the "How"
The Pinner reaction is a two-step process for converting nitriles into amidines.[1][2] The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[3][4] This intermediate is then treated with ammonia or an amine to yield the desired amidine.[5]
dot
Caption: The two-step mechanism of the Pinner reaction for amidine synthesis.
Frequently Asked Questions & Troubleshooting Guide
Our extensive experience has shown that success with the Pinner reaction hinges on meticulous attention to specific experimental parameters. This section addresses the most common issues encountered in the lab.
Low or No Yield of the Pinner Salt (Step 1)
Question: My reaction to form the Pinner salt is giving a very low yield or no product at all. What are the likely causes?
Answer: Low yields in the first step of the Pinner reaction are almost always traced back to a few critical factors. Let's break them down:
-
Presence of Water: The Pinner reaction is notoriously sensitive to moisture.[6] Water can hydrolyze the intermediate Pinner salt to form an ester, a common and often difficult-to-remove byproduct.[3][7]
-
Causality: The nitrilium ion intermediate is highly electrophilic and readily attacked by water. The resulting ester is often unreactive under the subsequent ammonolysis conditions.
-
Solution:
-
Anhydrous Reagents and Solvents: Use freshly distilled, anhydrous solvents. Ensure your alcohol is dry.
-
Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inefficient HCl Saturation: The reaction requires a strong acid catalyst, typically anhydrous hydrogen chloride gas.[5] Insufficient HCl will lead to an incomplete reaction.
-
Causality: The nitrile nitrogen must be protonated to activate the nitrile for nucleophilic attack by the alcohol.
-
Solution:
-
Monitor HCl Addition: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.
-
Temperature Control: Maintain a low temperature (typically 0 °C) during HCl addition to maximize its solubility and prevent decomposition of the Pinner salt.[1]
-
Alternatives to Gaseous HCl: For easier handling, consider using a solution of HCl in an anhydrous solvent like dioxane or cyclopentyl methyl ether (CPME).[6][8] Alternatively, in-situ generation of HCl from trimethylsilyl chloride (TMSCl) and an alcohol can be employed.[6]
-
-
-
Substrate Reactivity: The electronic nature of your nitrile can significantly impact the reaction rate.
-
Electron-Poor Nitriles: These are good electrophiles but poor nucleophiles. They are more readily protonated but may be less reactive towards the alcohol. For these substrates, a base-catalyzed approach might be more effective.[3]
-
Sterically Hindered Nitriles: Bulky groups near the nitrile can impede the approach of the alcohol, leading to slow or no reaction.[5] In such cases, longer reaction times, higher concentrations of HCl, or the use of a less hindered alcohol may be necessary.
-
Formation of Side Products
Question: I'm observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products is a common challenge. Here's a breakdown of the usual suspects and how to deal with them:
| Side Product | Formation Conditions | Identification (Typical Spectroscopic Signatures) | Prevention/Minimization |
| Ester | Presence of water in the reaction mixture.[3] | IR: Strong C=O stretch (~1735 cm⁻¹). ¹H NMR: Characteristic ester alkyl group signals. | Rigorous anhydrous conditions. |
| Orthoester | Excess alcohol is used in the reaction.[4] | ¹H NMR & ¹³C NMR: Signals corresponding to the orthoester carbon and alkoxy groups. | Use a stoichiometric amount of alcohol. |
| Amide | Higher reaction temperatures.[1] | IR: C=O stretch (~1650 cm⁻¹) and N-H stretches. | Maintain low temperatures (0 °C or below) throughout the reaction. |
Troubleshooting the Amidine Formation (Step 2)
Question: The Pinner salt seems to have formed, but I'm getting a low yield of the final amidine. What could be the problem?
Answer: Challenges in the second step often relate to the stability of the Pinner salt and the conditions of the ammonolysis.
-
Pinner Salt Instability: The imidium chloride salt is thermodynamically unstable and can decompose if not handled correctly.[1][3]
-
Causality: The Pinner salt can eliminate an alkyl chloride to form an amide, especially at elevated temperatures.
-
Solution:
-
Do Not Isolate the Pinner Salt (Usually): In many cases, it's best to proceed directly to the next step without isolating the Pinner salt.[3]
-
Maintain Low Temperatures: If you must isolate the Pinner salt, do so at low temperatures and store it under an inert atmosphere in a desiccator.
-
-
-
Incomplete Ammonolysis: The reaction of the Pinner salt with ammonia or an amine may not go to completion.
-
Causality: Insufficient nucleophile or suboptimal reaction conditions can lead to incomplete conversion.
-
Solution:
-
Use a Sufficient Excess of Ammonia/Amine: Ensure an adequate excess of the nucleophile is used to drive the reaction to completion.
-
Solvent Choice: The reaction is typically carried out in an alcohol, such as methanol or ethanol.
-
Reaction Time and Temperature: Allow sufficient time for the reaction to complete. Gentle warming may be necessary for less reactive Pinner salts or amines, but be mindful of potential decomposition.
-
-
Workup and Purification
Question: What is the best way to work up the reaction and purify the final amidine product?
Answer: The workup and purification strategy will depend on the properties of your amidine. Amidines are basic compounds, and this property can be exploited for purification.
General Workup Procedure:
-
Removal of Excess Ammonia/Amine: After the reaction is complete, remove the excess volatile amine or ammonia under reduced pressure.
-
Basification and Extraction: Dilute the reaction mixture with water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10. This will deprotonate the amidinium salt to the free amidine base. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.
Purification Techniques:
-
Crystallization: Many amidines are crystalline solids and can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: If your amidine is not crystalline or contains impurities with similar solubility, column chromatography on silica gel or alumina can be effective. It is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking and decomposition of the amidine on the acidic silica gel.
-
Acid-Base Extraction: For crude products containing non-basic impurities, an acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amidine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amidine re-extracted into an organic solvent.
Advanced Troubleshooting: A Deeper Dive
Question: I'm working with a particularly challenging substrate. Are there any alternative procedures I can try?
Answer: The classic Pinner reaction conditions are not always optimal for every substrate. Here are some alternative approaches for more challenging cases:
-
Lewis Acid-Promoted Pinner Reaction: For some substrates, Lewis acids such as trimethylsilyl triflate (TMSOTf) can be effective promoters, offering milder reaction conditions.[6]
-
Base-Catalyzed Methods: For electron-poor nitriles, base-catalyzed conditions can be more effective than the traditional acid-catalyzed Pinner reaction.[3] This involves reacting the nitrile with an alcohol in the presence of a strong base to generate an alkoxide, which then acts as the nucleophile.
-
Alternative HCl Sources: The use of gaseous HCl can be cumbersome and hazardous. Solutions of HCl in anhydrous solvents like cyclopentyl methyl ether (CPME) have been shown to be effective and offer improved handling.[6][9]
Experimental Protocols
Protocol 1: General Procedure for Amidine Synthesis via Pinner Reaction
-
Pinner Salt Formation:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add the nitrile (1.0 eq) and anhydrous alcohol (1.1-1.5 eq) in an anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or until the solution is saturated.
-
Stir the reaction mixture at 0 °C for several hours to overnight, monitoring the formation of the Pinner salt precipitate.
-
-
Amidine Formation:
-
To the suspension of the Pinner salt at 0 °C, add a solution of ammonia or the desired amine (2-3 eq) in an anhydrous alcohol.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Perform an appropriate workup and purification as described in the "Workup and Purification" section.
-
Protocol 2: In-situ Generation of HCl with TMSCl
-
To a solution of the nitrile (1.0 eq) in anhydrous alcohol (used as both reactant and solvent), add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the required time.
-
Proceed with the ammonolysis step as described in Protocol 1.
Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting low yields in Pinner amidine synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. synarchive.com [synarchive.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromobenzimidamide Hydrochloride
Welcome to the dedicated technical support guide for the purification of 4-Bromobenzimidamide hydrochloride (also known as 4-Bromobenzamidine hydrochloride). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions.
Introduction
This compound hydrochloride is a valuable reagent and building block in medicinal chemistry and drug discovery, often utilized for its ability to mimic arginine or lysine residues and interact with various biological targets.[1][2] Its purity is paramount for reproducible and reliable experimental outcomes. This guide provides practical, field-tested advice to overcome common purification challenges encountered during and after its synthesis, which is typically achieved via the Pinner reaction of 4-bromobenzonitrile.[3][4]
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound hydrochloride in a direct question-and-answer format.
Question 1: My final product is a sticky oil or an amorphous solid that won't crystallize. What should I do?
This phenomenon, often called "oiling out," is a frequent issue when a compound's melting point is lower than the temperature of the saturated solution, or when significant impurities are present.
Causality:
-
High Impurity Load: The presence of unreacted starting materials, particularly 4-bromobenzonitrile, or solvent residues can depress the melting point and inhibit lattice formation.
-
Hygroscopic Nature: The hydrochloride salt can absorb moisture from the air, leading to a gummy or oily appearance.
-
Rapid Cooling: Cooling the crystallization mixture too quickly can cause the compound to crash out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.
Solutions:
-
Solvent Trituration: Before attempting recrystallization, try triturating the crude oil or amorphous solid with a non-polar solvent in which the desired product is insoluble. This can effectively wash away non-polar impurities.
-
Recommended Solvents: Diethyl ether, hexanes, or a mixture of ethyl acetate/hexanes.
-
-
Slow Down Crystallization:
-
Add a slightly larger volume of the hot recrystallization solvent to ensure the compound is fully dissolved.
-
Allow the solution to cool slowly to room temperature without disturbance.
-
Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Only after crystal formation has begun should the flask be moved to an ice bath to maximize yield.[5]
-
-
Use a Co-solvent System: If a single solvent fails, a binary solvent system can be highly effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then cool slowly.[6]
-
Suggested Systems: Methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexanes.
-
Question 2: After recrystallization, my product's purity is still low, and I suspect contamination with ammonium chloride. How can I remove it?
Ammonium chloride is a common byproduct of the Pinner reaction, formed during the ammonolysis of the intermediate imidate ester.[7] Due to its polar and salt-like nature, it often co-precipitates with the desired amidine hydrochloride, especially from polar solvents like ethanol or methanol.
Causality: Ammonium chloride has limited solubility in many organic solvents and can be difficult to separate from the similarly polar product by simple crystallization.
Solution: Selective Precipitation of Ammonium Chloride
A highly effective method involves the selective reaction and precipitation of ammonium chloride from an alcoholic solution. This protocol is adapted from industrial purification methods for amidine salts.
Protocol 1: Removal of Ammonium Chloride Impurity
-
Dissolution: Dissolve the crude this compound hydrochloride (containing NH₄Cl) in anhydrous methanol or ethanol to a concentration of approximately 10-15% (w/v).
-
Alkoxide Addition: While stirring, add a stoichiometric equivalent of sodium methoxide (if using methanol) or sodium ethoxide (if using ethanol) relative to the amount of contaminating ammonium chloride. The alkoxide will react with ammonium chloride to form a soluble alcohol, ammonia gas, and an insoluble sodium chloride precipitate.
-
Reaction: NH₄Cl + NaOR → NaCl(s) + NH₃(g) + ROH
-
-
Stirring and Precipitation: Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion and the sodium chloride fully precipitates.
-
Filtration: Filter the mixture to remove the precipitated sodium chloride.
-
Concentration and Crystallization: Concentrate the filtrate under reduced pressure to induce crystallization of the purified this compound hydrochloride.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Question 3: My product has a yellowish or brownish tint, even after initial purification. How can I decolorize it?
Color impurities often arise from side reactions or the degradation of starting materials and reagents, leading to highly colored, minor byproducts.
Causality:
-
Formation of polymeric or oxidized species during the reaction.
-
Trace impurities present in the starting 4-bromobenzonitrile.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute).[8]
-
Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before addition.
-
-
Hot Filtration: Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the decolorized filtrate to cool slowly to obtain pure, colorless crystals.
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the purification of this compound hydrochloride.
Workflow for Purification and Troubleshooting
The following diagram outlines the logical decision-making process for purifying crude this compound hydrochloride.
Caption: Troubleshooting and purification workflow.
Protocol 2: General Recrystallization
This protocol provides a general method for recrystallization. The choice of solvent is critical and may require some screening.
-
Solvent Selection: Choose a suitable solvent or solvent system. As a hydrochloride salt, this compound is polar. Good starting points are polar protic solvents like ethanol, methanol, or isopropanol.[9] A mixed solvent system like ethanol/diethyl ether can also be effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a volatile non-polar solvent like diethyl ether to aid in drying. Dry the crystals under vacuum.
| Parameter | Single Solvent | Mixed Solvent |
| Good Solvent(s) | Ethanol, Methanol, Isopropanol | Ethanol, Methanol |
| Poor/Anti-Solvent(s) | N/A | Diethyl Ether, Ethyl Acetate, Hexanes |
| Key Advantage | Simplicity | High degree of control over saturation |
| Common Issue | Product may be too soluble even when cold | Oiling out if anti-solvent is added too quickly |
Table 1: Recommended Recrystallization Solvent Systems.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from a Pinner synthesis of this compound hydrochloride?
The Pinner reaction involves treating 4-bromobenzonitrile with an alcohol (e.g., ethanol) and anhydrous HCl to form an imidate ester hydrochloride (Pinner salt), which is then treated with ammonia.[3][7]
Caption: Potential impurities from the Pinner synthesis.
-
Unreacted 4-Bromobenzonitrile: Incomplete reaction will leave this non-polar starting material in your crude product.
-
4-Bromobenzamide: The intermediate Pinner salt or the final product can be susceptible to hydrolysis if water is present, leading to the formation of the corresponding amide.
-
Ammonium Chloride: A stoichiometric byproduct of the reaction with ammonia.
Q2: How should I store purified this compound hydrochloride?
As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.
Q3: What analytical methods are best for assessing the purity of my final product?
A combination of methods provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor organic impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying the presence of proton-containing impurities. The absence of the characteristic nitrile peak from the starting material is a good indicator of reaction completion.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.
References
-
Reddit User Discussion. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Virtual Amrita Laboratories. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
University of Toronto. (n.d.). Recrystallization. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Ester (Pinner Reaction). Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Wikipedia. (2023). Pinner reaction. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
-
Wired Chemist. (n.d.). Recrystallization. Available at: [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]
- Fisher, L. E., et al. (1994). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 72(1), 142-145.
-
PubChem. (n.d.). 4-Nitrobenzamidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Recrystallization [wiredchemist.com]
- 5. reddit.com [reddit.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. rubingroup.org [rubingroup.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of 4-Bromobenzimidamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Bromobenzimidamide. This resource is designed to provide in-depth guidance and troubleshooting for common stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound solution is developing a yellow tint over time. What is causing this discoloration and how can I prevent it?
Answer:
The yellowing of your this compound solution is a common indicator of degradation, likely due to a combination of hydrolysis and potential oxidation, which can be exacerbated by factors such as pH, solvent choice, and exposure to light and air.
Underlying Causality:
-
Hydrolysis: The imidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which breaks it down into 4-bromobenzamide and eventually 4-bromobenzoic acid and ammonia.[1][2][3][4] This process can be catalyzed by trace amounts of acid or base in your solvent or on your glassware.
-
Oxidation: The aryl bromide moiety, while generally stable, can undergo slow oxidation, especially when exposed to light and atmospheric oxygen. This can lead to the formation of colored byproducts.
-
Solvent Effects: The choice of solvent can significantly impact the rate of degradation. Protic solvents, especially water, can participate directly in the hydrolysis reaction.
Troubleshooting Protocol:
-
pH Control: The stability of amidine-containing compounds is often pH-dependent.[5][6] It is recommended to work in a neutral pH range (approximately 7) to minimize both acid and base-catalyzed hydrolysis.[5] If your experimental conditions permit, the use of a buffer system can help maintain a stable pH.
-
Solvent Selection: Whenever possible, use high-purity, anhydrous aprotic solvents. If an aqueous solution is necessary, use deaerated, distilled, or deionized water and prepare the solution fresh before each use. Polar aprotic solvents like acetonitrile or THF can be good alternatives for certain applications.[7]
-
Inert Atmosphere: To prevent oxidation, handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glove box or by purging your reaction vessel and solvents with an inert gas.
-
Light Protection: Store the solid compound and its solutions in amber vials or wrap the containers in aluminum foil to protect them from light.
-
Purity Check: Ensure the purity of your starting material. Impurities from the synthesis of this compound can act as catalysts for degradation. High-Performance Liquid Chromatography (HPLC) is an effective method to assess purity.[8][9]
Experimental Workflow for Solution Preparation:
Caption: Workflow for Preparing Stable Solutions.
Question 2: I am observing precipitation in my this compound solution. What could be the cause and how can I improve its solubility and stability in solution?
Answer:
Precipitation of this compound from solution can be due to several factors, including poor solubility in the chosen solvent, changes in temperature, or chemical degradation leading to the formation of less soluble products.
Underlying Causality:
-
Poor Solubility: this compound, like many organic compounds, has limited solubility in certain solvents. If the concentration exceeds its solubility limit, it will precipitate.
-
Temperature Effects: The solubility of most solids in liquids is temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to room temperature.
-
Degradation Products: As mentioned previously, hydrolysis of this compound can yield 4-bromobenzamide and 4-bromobenzoic acid. These degradation products may have different solubility profiles than the parent compound and could precipitate out of solution.[10]
Troubleshooting and Optimization:
-
Solvent Screening: A systematic solvent screening is recommended to find the most suitable solvent for your application. A table of common solvents with their properties is provided below for reference. Polar aprotic solvents are often a good starting point.[11][12]
-
Co-solvents: If a single solvent does not provide adequate solubility, a co-solvent system can be employed. For example, adding a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent can significantly enhance solubility.
-
Temperature Control: If you need to heat the solution to achieve dissolution, ensure that the subsequent experimental steps are also carried out at a temperature where the compound remains soluble. If the experiment must be performed at a lower temperature, it is crucial to work with a more dilute solution.
-
Monitor for Degradation: Use an analytical technique like HPLC or Thin-Layer Chromatography (TLC) to check for the presence of degradation products in the precipitate and the supernatant.[8][9] This will help you determine if the precipitation is due to poor solubility or chemical instability.
Table 1: Common Solvents for Consideration
| Solvent | Polarity Index | Dielectric Constant | Notes |
| Acetonitrile | 5.8 | 37.5 | Good for many organic compounds, aprotic. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Aprotic, good for less polar compounds. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Highly polar aprotic, excellent solubilizing power. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly polar aprotic, can be difficult to remove. |
| Ethanol | 4.3 | 24.5 | Protic, may participate in hydrolysis. Use with caution. |
| Water | 10.2 | 80.1 | Highly protic, high risk of hydrolysis. |
Data compiled from various sources.[11][12]
Logical Relationship Diagram for Troubleshooting Precipitation:
Caption: Troubleshooting Precipitation Issues.
Question 3: How can I quantitatively assess the stability of my this compound solution over time?
Answer:
A quantitative stability study is crucial for understanding the degradation kinetics of this compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose due to its high sensitivity, specificity, and quantitative accuracy.[8][9]
Experimental Protocol: HPLC Stability Study
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Solution: Prepare your experimental solution of this compound under the conditions you wish to study (e.g., specific solvent, pH, temperature).
-
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (this should be determined by running a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to establish system suitability (e.g., retention time and peak area reproducibility).
-
Inject your sample solution at predetermined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
For each time point, calculate the concentration of this compound remaining in the solution by comparing the peak area to that of the standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant and the half-life of the compound under your experimental conditions.
-
Table 2: Example Data from a Hypothetical Stability Study
| Time (hours) | Peak Area (arbitrary units) | Concentration (% of initial) |
| 0 | 1,250,000 | 100.0 |
| 1 | 1,200,000 | 96.0 |
| 2 | 1,150,000 | 92.0 |
| 4 | 1,050,000 | 84.0 |
| 8 | 875,000 | 70.0 |
| 24 | 437,500 | 35.0 |
This data can then be used to model the degradation kinetics and make informed decisions about the appropriate handling and storage of your this compound solutions.
References
- Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar.
- BenchChem. (2025). Verifying the Purity of N-(4-bromobenzenesulfonyl)benzamide: A Comparative Guide to HPLC and Melting Point Analysis. BenchChem.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). International Journal of Trend in Scientific Research and Development.
- Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube.
- mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube.
- Smolecule. (n.d.). Buy 4-Bromobenzamide | 698-67-9. Smolecule.
- Stability of alkoxycarbonylamidine prodrugs. (n.d.). PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- COMMON SOLVENT PROPERTIES. (n.d.).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. BenchChem.
Sources
- 1. geocities.ws [geocities.ws]
- 2. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy 4-Bromobenzamide | 698-67-9 [smolecule.com]
- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Overcoming challenges in the synthesis of substituted benzimidamides
Welcome to the Technical Support Center for the Synthesis of Substituted Benzimidamides. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome common challenges in your laboratory work.
Introduction: The Synthetic Landscape of Benzimidamides
Substituted benzimidamides are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to difficult purifications. This guide will focus on the most prevalent synthetic routes, dissecting common problems and offering field-proven solutions.
We will primarily explore the classical Pinner reaction, a two-step process involving the formation of an imidate salt followed by aminolysis, and then delve into modern catalytic alternatives that offer milder conditions and broader substrate scope.
Section 1: The Pinner Reaction: A Double-Edged Sword
The Pinner reaction remains a widely used method for converting benzonitriles into benzimidamides.[3][4][5] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form a Pinner salt (an imino ester hydrochloride), which is subsequently treated with ammonia or an amine to yield the desired amidine.[6][7]
Workflow of the Pinner Reaction
Caption: General workflow of the two-step Pinner reaction for benzamidine synthesis.
Frequently Asked Questions (FAQs) for the Pinner Reaction
Q1: My Pinner reaction is giving a very low yield or no product at all. What are the common causes?
A1: This is a frequent issue and can often be traced back to several critical factors:
-
Presence of Water: The Pinner reaction is notoriously sensitive to moisture.[8] Any water present will hydrolyze the Pinner salt intermediate to the corresponding ester, or the starting nitrile to a benzamide, both of which are common side products.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If using HCl gas, ensure it is dry. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Pinner Salt Instability: Pinner salts can be thermally unstable and may decompose upon prolonged heating or exposure to ambient moisture.[3][8]
-
Solution: Conduct the reaction at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and improve the stability of the intermediate salt.[3] It is often best to use the isolated Pinner salt immediately in the subsequent aminolysis step.
-
-
Insufficient Acid Catalyst: Anhydrous HCl is crucial for protonating the nitrile nitrogen, thereby activating it for nucleophilic attack by the alcohol.
-
Solution: Ensure a sufficient and continuous supply of anhydrous HCl gas is bubbled through the reaction mixture, or use a freshly prepared solution of HCl in an anhydrous solvent.
-
-
Substituent Effects: The electronic nature of the substituents on the benzonitrile ring plays a significant role.
-
Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ generally increase the electrophilicity of the nitrile carbon, favoring the Pinner reaction.
-
Electron-donating groups (EDGs) such as -OCH₃ and -N(CH₃)₂ can decrease the reactivity of the nitrile, often requiring more forcing conditions or alternative synthetic routes.[9]
-
Q2: I am isolating a significant amount of ester or amide byproduct. How can I prevent this?
A2: The formation of esters and amides is a classic sign of water contamination in your reaction.
-
Ester Formation: The Pinner salt is highly susceptible to hydrolysis, which yields an ester.[4]
-
Amide Formation: While less common, the presence of water can also lead to the hydrolysis of the nitrile to a primary amide.
Troubleshooting Flowchart for Pinner Reaction Side Products
Caption: Troubleshooting logic for common side products in the Pinner reaction.
Q3: How do I handle the Pinner salt intermediate? It seems unstable.
A3: The Pinner salt is indeed a reactive intermediate.[3]
-
Isolation: It often precipitates from the reaction mixture as a crystalline solid. This can be isolated by filtration under anhydrous conditions. The solid should be washed with a cold, anhydrous non-polar solvent (like diethyl ether) to remove unreacted starting materials.
-
Stability: The salt should be dried under vacuum and used immediately. If storage is necessary, it must be in a desiccator under an inert atmosphere. Exposure to air will lead to rapid hydrolysis.
Protocol 1: General Procedure for the Pinner Synthesis of a Substituted Benzamidine
Materials:
-
Substituted benzonitrile (1.0 eq)
-
Anhydrous ethanol (10-20 volumes)
-
Anhydrous diethyl ether
-
Anhydrous HCl gas
-
Ammonia gas or appropriate amine (2-3 eq)
Step 1: Formation of the Pinner Salt
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dissolve the substituted benzonitrile in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous HCl gas through the solution with vigorous stirring. The reaction is typically monitored by the precipitation of the Pinner salt.
-
Once the reaction is complete (as indicated by TLC or cessation of precipitation), stop the HCl flow and filter the solid Pinner salt under a blanket of nitrogen.
-
Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.
Step 2: Aminolysis to the Benzamidine
-
Suspend the freshly prepared Pinner salt in anhydrous ethanol or methanol in a sealed flask.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add the desired amine dropwise.
-
Allow the reaction to warm to room temperature and stir until the Pinner salt has been consumed (monitor by TLC).
-
Remove the solvent under reduced pressure. The crude product can then be purified.
Section 2: Modern Catalytic Approaches to Benzamidines
While the Pinner reaction is a workhorse, modern catalysis offers milder and often more efficient alternatives. A notable example is the copper-catalyzed synthesis of N-substituted benzamidines from benzonitriles and amines.
Copper-Catalyzed Oxidative Amination
This method involves the direct coupling of a benzonitrile with an amine in the presence of a copper catalyst and an oxidant.
Caption: Key components of a modern copper-catalyzed benzamidine synthesis.
FAQs for Modern Catalytic Methods
Q1: What are the main advantages of copper-catalyzed methods over the Pinner reaction?
A1:
-
Milder Conditions: These reactions are often carried out at moderate temperatures and do not require strongly acidic conditions.
-
Broader Substrate Scope: They can be more tolerant of various functional groups and may be more effective for benzonitriles with electron-donating substituents.
-
Direct N-Substitution: They provide a direct route to N-substituted benzimidamides without the need to first form the unsubstituted amidine.
Q2: My copper-catalyzed reaction is not working well. What should I troubleshoot?
A2:
-
Catalyst and Ligand: The choice of copper source and ligand is critical. Ensure the catalyst is active and the ligand is pure.
-
Base: The base plays a crucial role in the catalytic cycle. Ensure it is anhydrous and of the correct strength.
-
Atmosphere: While some reactions use oxygen as the oxidant, others may require an inert atmosphere. Carefully follow the specific protocol.
-
Solvent: The solvent can significantly influence the reaction outcome. Ensure it is anhydrous and appropriate for the specific catalytic system.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of N-Substituted Benzamidines
This protocol is adapted from the literature and may require optimization for specific substrates.
Materials:
-
Substituted benzonitrile (1.0 eq)
-
Amine (1.2 eq)
-
CuCl (10 mol%)
-
2,2'-bipyridine (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous solvent (e.g., TFE)
Procedure:
-
To an oven-dried Schlenk tube, add the substituted benzonitrile, amine, CuCl, 2,2'-bipyridine, and Cs₂CO₃.
-
Evacuate and backfill the tube with oxygen (or nitrogen, depending on the specific protocol).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Purification of Substituted Benzimidamides
The basic nature of benzimidamides presents both challenges and opportunities for their purification.
Purification Strategy Comparison
| Purification Method | Principle | Best For | Common Issues |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Crystalline solids with moderate to high purity. | Oiling out, co-crystallization of impurities, finding a suitable solvent.[10][11] |
| Acid-Base Extraction | Exploits the basicity of the amidine to move it between aqueous and organic phases. | Removing non-basic impurities. | Emulsion formation, product may be difficult to re-extract from the aqueous phase.[12][13][14][15][16] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purifying complex mixtures, separating isomers, and removing closely related impurities. | Tailing of basic compounds on silica gel, finding an appropriate eluent system.[17][18][19] |
FAQs for Purification
Q1: My benzamidine is an oil and won't crystallize. What can I do?
A1: Oiling out is a common problem.
-
Try a different solvent system: A mixture of solvents, one in which the compound is soluble and another in which it is insoluble, can sometimes induce crystallization.[10]
-
Convert to a salt: Since benzimidamides are basic, they can be converted to their hydrochloride or other salts, which are often crystalline and more stable. The free base can be regenerated later if needed.
Q2: My benzamidine streaks on the TLC plate and gives poor separation during column chromatography. How can I improve this?
A2: The basicity of the amidine group can cause strong interactions with the acidic silica gel, leading to tailing.
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to suppress the interaction with silica gel and improve peak shape.
-
Use an alternative stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds.
Protocol 3: Purification of a Substituted Benzamidine using Acid-Base Extraction
Materials:
-
Crude benzamidine product
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic benzamidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl again to ensure complete extraction.
-
Combine the acidic aqueous extracts.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The benzamidine should precipitate out as the free base.
-
Extract the aqueous layer with a fresh portion of organic solvent.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified benzamidine.
References
- Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum.
- Acid–base extraction. (2023, December 27). In Wikipedia.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Acid-Base Extraction. (n.d.).
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- ACID-BASE EXTRACTION. (n.d.).
- Pinner reaction. (2023, November 28). In Wikipedia.
- Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. (n.d.). Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for 2-Benzenesulphonyl-acetamidine Deriv
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (n.d.). ChemRxiv.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
- A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Pinner Reaction | NROChemistry. (n.d.).
- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (n.d.). RSC Publishing.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry, 16(4), 555-562.
- Substances yield after recrystallization from different solvents. (n.d.).
- Pinner Reaction - Organic Chemistry Portal. (n.d.).
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (n.d.). RSC Publishing.
- 8.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021, February 25). RSC Advances, 11(15), 8963–8969.
- Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Synthesis of N1-substituted benzamidines. Effects on blood coagulation, platelet aggregation and antiarrhythmic activity. (1995). Arzneimittelforschung, 45(6), 665-9.
- Pinner Reaction - Organic Chemistry Portal. (n.d.).
- A Lewis acid-promoted Pinner reaction. (n.d.).
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1572-1577.
- Column Chromatography - What are Different Types and How to Select Right Method. (n.d.).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. (n.d.).
- Benzamidine Affinity Chrom
- Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. (2022, January 28). ACS Medicinal Chemistry Letters, 13(2), 244–250.
- Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.
- troubleshooting common issues in benzamide synthesis. (n.d.). Benchchem.
- Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... | Download Scientific Diagram. (n.d.).
- The Chemistry of the Amidines. (n.d.).
- Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. (2008, August 27). Organic Letters, 10(18), 4025–4028.
- Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. (2020). Bioorganic Chemistry, 99, 103856.
- EPR and pulsed ENDOR study of intermediates from reactions of aromatic azides with group 13 metal trichlorides. (n.d.). Beilstein Journal of Organic Chemistry, 8, 1363–1372.
- Pinner reaction | Request PDF. (n.d.).
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- 19. researchgate.net [researchgate.net]
Reducing impurities in 4-Bromobenzimidamide synthesis
Answering the user's request.## Technical Support Center: 4-Bromobenzimidamide Synthesis
A Guide for Researchers and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of enzyme inhibitors and other pharmacologically active molecules. Its synthesis, most commonly achieved via the Pinner reaction, is straightforward in principle but notoriously sensitive to reaction conditions. The presence of even trace amounts of moisture can lead to the formation of significant impurities, complicating purification and compromising yield and final product purity.
This guide provides a comprehensive troubleshooting framework in a direct question-and-answer format. It is designed to help researchers anticipate, diagnose, and resolve common issues encountered during the synthesis and purification of this compound hydrochloride, ensuring the generation of high-quality material for downstream applications.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Common Issues: Yield and Purity
Q1: My overall yield of this compound hydrochloride is very low. What are the most likely causes?
A1: Low yield is a frequent issue, typically stemming from one of three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Pinner Salt Formation: The first step, the conversion of 4-bromobenzonitrile to the ethyl 4-bromobenzimidate hydrochloride (Pinner salt), is often the culprit. This reaction requires saturation of the anhydrous alcohol solvent with dry hydrogen chloride (HCl) gas.[1][2] Insufficient HCl, excessively high temperatures which can cause decomposition, or short reaction times will lead to a significant amount of unreacted 4-bromobenzonitrile.[3]
-
Incomplete Ammonolysis: The second step involves converting the Pinner salt to the amidine with ammonia. If the Pinner salt is not completely consumed, it will be hydrolyzed to byproducts during aqueous workup. Ensure sufficient ammonia is used and allow adequate reaction time for this step.
-
Premature Hydrolysis: If any water is present in the initial Pinner reaction, the nitrile can be directly hydrolyzed to 4-bromobenzamide, or the intermediate Pinner salt can be hydrolyzed to ethyl 4-bromobenzoate.[4][5] Both pathways consume your starting material and complicate purification. The paramount importance of anhydrous conditions cannot be overstated.[2][6]
Q2: My final product is heavily contaminated with 4-bromobenzamide. Why is this happening and how can I prevent it?
A2: This is the most common impurity issue. 4-Bromobenzamide (MW: 200.03 g/mol , MP: 190-193 °C) forms via hydrolysis.[7][8] The positively charged carbon of the protonated nitrile, the Pinner salt intermediate, and the final protonated amidine are all susceptible to nucleophilic attack by water.
-
Causality: The Pinner reaction is acid-catalyzed, which activates the nitrile toward nucleophilic attack.[6] While the intended nucleophile is the alcohol (e.g., ethanol), water is also a competent nucleophile. If present, it will compete with the alcohol, leading to the formation of the amide.
-
Prevention:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and dry your reaction glassware thoroughly.
-
Dry HCl Gas: Pass the HCl gas through a drying tube (e.g., filled with calcium chloride or sulfuric acid) before bubbling it into the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
-
Q3: I've isolated my Pinner salt, but the second step (ammonolysis) is giving me a mixture of products. What's going on?
A3: The Pinner salt is a highly reactive intermediate.[3] If the ammonolysis step is not performed correctly, it can react with other nucleophiles present.
-
Formation of Ethyl 4-bromobenzoate: If you add the Pinner salt to an aqueous or wet ammonia solution, hydrolysis will compete with ammonolysis, forming the corresponding ester.[4]
-
Formation of 4-Bromo-N-ethylbenzamide: While less common, reaction with residual ethylamine (a potential impurity in ammonia) could lead to N-substituted amidine or amide byproducts.
Solution: Ensure the ammonolysis is carried out by adding the isolated, dry Pinner salt to a solution of ammonia in an anhydrous solvent (e.g., dry ethanol saturated with ammonia gas) or by using anhydrous liquid ammonia at low temperatures.
Purification and Characterization
Q4: My crude this compound hydrochloride is off-white or yellow. How can I purify it?
A4: Discoloration often arises from minor, highly conjugated byproducts formed during the reaction. For this and the removal of the common 4-bromobenzamide impurity, recrystallization is the most effective method.[1][9]
-
Rationale: Recrystallization works by exploiting the differences in solubility between the desired product and the impurities in a given solvent at different temperatures.[10] The ideal solvent will dissolve your product and impurities when hot but only your product will crystallize upon slow cooling, leaving the impurities behind in the solution.
-
Recommended Protocol: A mixed solvent system like ethanol/water or ethanol/diethyl ether is often effective for amidinium salts. See the detailed protocol in the "Experimental Protocols" section below.
Q5: How can I confirm the purity of my final product and identify the impurities?
A5: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and impurity identification. The presence of 4-bromobenzamide or unreacted 4-bromobenzonitrile can be easily detected by their characteristic aromatic signals.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.
Key Reaction Pathways and Impurity Formation
The following diagram illustrates the central Pinner reaction pathway for this compound hydrochloride synthesis and the critical side reactions that lead to common impurities.
Caption: Primary synthesis route and key impurity formation pathways.
Data Summary Table
For quick reference, the properties of the key compounds involved in this synthesis are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromobenzonitrile (Starting Material) | C₇H₄BrN | 182.02 | 111-114 | White to light yellow solid[12][13] |
| 4-Bromobenzamide (Impurity) | C₇H₆BrNO | 200.03 | 190-193 | White to off-white powder[7][8] |
| This compound HCl (Product) | C₇H₈BrClN₂ | 235.51 | ~245-250 (decomposes) | White crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol emphasizes the critical need for anhydrous conditions.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound HCl.
Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube outlet. Allow to cool to room temperature under an inert atmosphere (e.g., dry nitrogen or argon).
-
Pinner Salt Formation:
-
To the flask, add 4-bromobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3-5 M concentration).
-
Cool the stirred solution in an ice bath to 0 °C.
-
Bubble dry HCl gas through the solution for 30-60 minutes until the solution is saturated (HCl fumes are visible at the outlet).[1]
-
Seal the flask and store it at a low temperature (e.g., 4 °C) for 24-72 hours. The Pinner salt may precipitate as a white solid.
-
Isolate the salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
In a separate flame-dried flask, prepare a solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through the alcohol at 0 °C until saturated.
-
To this stirred ammonia solution, add the previously prepared dry Pinner salt portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.
-
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Selection: Begin by testing solubility in various solvents. A good starting point for this compound is absolute ethanol or a mixture of ethanol and a small amount of water.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to fully dissolve the solid.[14] If it does not fully dissolve, add a few drops of hot water until a clear solution is achieved.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[9][14]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Akhtar, T., et al. (2008). 4-Bromothiobenzamide. PMC - NIH. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Scilearn.sample.utoronto.ca. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Pinner reaction. En.wikipedia.org. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Nrochemistry.com. [Link]
-
Scherer, D., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction. Researchgate.net. [Link]
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Youtube.com. [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. Pubchem.ncbi.nlm.nih.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Unsymmetrical coupling of 4-bromobenzonitrile with iodobenzene, the effect of the reaction conditions. Researchgate.net. [Link]
- Google Patents. (n.d.). US5449808A - Method for converting amides to nitriles and nitriles to amides.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Chem.uci.edu. [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Youtube.com. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. Prepchem.com. [Link]
-
precisionFDA. (n.d.). 4-BROMOBENZAMIDE. Precision.fda.gov. [Link]
-
The Royal Society of Chemistry. (2015). Supporting information. Rsc.org. [Link]
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities. Ncbi.nlm.nih.gov. [Link]
-
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revroum.lew.ro. [Link]
-
PMC - NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Ncbi.nlm.nih.gov. [Link]
-
PubChem. (n.d.). Benzonitrile, 4-bromo-. Pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Home Page [chem.ualberta.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
- 12. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 13. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Handling and safety precautions for 4-Bromobenzimidamide
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the available data for 4-Bromobenzamidine hydrochloride, the salt form of 4-Bromobenzimidamide. Always consult the specific Safety Data Sheet (SDS) for the material you are using and conduct a thorough risk assessment before beginning any experimental work.
Introduction
This compound and its salts are valuable reagents in synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds, which are common scaffolds in drug discovery. The imidamide functional group, while synthetically useful, presents unique handling and safety challenges compared to its amide analog, 4-bromobenzamide. This guide provides in-depth technical information, troubleshooting advice, and safety protocols to ensure the safe and effective use of this compound in your research.
Core Safety & Handling
GHS Hazard Classification
Based on the Safety Data Sheet for 4-Bromobenzamidine hydrochloride, the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| Operation | Minimum Required PPE |
| Weighing & Transfer | Chemical safety goggles, lab coat, nitrile gloves, and a dust mask (N95 or equivalent). For larger quantities, a face shield is recommended. |
| In-Solution Handling | Chemical safety goggles, lab coat, and nitrile gloves. |
| Reaction Workup & Purification | Chemical safety goggles, lab coat, and nitrile gloves. |
Causality: The imidamide functional group can be corrosive and is readily absorbed through the skin. The fine powder form of the solid poses a significant inhalation hazard, necessitating respiratory protection during handling of the solid.[1][2]
Experimental Workflow: General Protocol for Handling this compound
The following diagram outlines the critical steps for safely incorporating this compound into a typical synthetic workflow.
Caption: Safe handling workflow for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | This compound hydrochloride has different solubility profiles than the free base. The chosen solvent may be inappropriate. | For the hydrochloride salt, polar protic solvents like ethanol or methanol are often suitable. For the free base, consider more polar aprotic solvents like DMF or DMSO. Gentle heating may be required. |
| Incomplete Reaction | The imidamide may not be sufficiently nucleophilic as the hydrochloride salt. The reaction may be moisture-sensitive. | If using the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) may be needed to liberate the free base in situ. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen, argon). |
| Side Product Formation | Imidamides can be thermally unstable or susceptible to hydrolysis, especially under acidic or basic conditions with heat. | Maintain careful temperature control. If possible, run reactions at room temperature or below. During aqueous workup, use cooled solutions and minimize contact time. |
| Difficulty with Purification | The basic nature of the imidamide can cause streaking on silica gel chromatography. | Consider using a different stationary phase, such as alumina. Alternatively, treat the silica gel with a small amount of a volatile amine (e.g., 1% triethylamine in the eluent) to suppress tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards are skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or absorbed through the skin.[1]
Q2: How should I store this compound?
A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Q3: What should I do in case of accidental skin or eye contact?
A3: For skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[4] For eye contact, rinse cautiously with water for several minutes.[4] In both cases, seek medical attention.
Q4: How do I properly dispose of this compound waste?
A4: Dispose of contents and container to an approved waste disposal plant.[5] Do not dispose of down the drain. All waste, including contaminated PPE, should be treated as hazardous chemical waste.
Q5: Can I use 4-Bromobenzamide safety data for this compound?
A5: While 4-Bromobenzamide is structurally similar, the imidamide functional group has different reactivity and potentially different toxicological properties. It is crucial to use the SDS for 4-Bromobenzamidine hydrochloride as a more accurate, though not identical, reference.
Synthesis Application: Preparation of a 2-(4-bromophenyl)-1H-benzimidazole
Benzimidazoles are important scaffolds in medicinal chemistry.[6][7] this compound can serve as a key building block for their synthesis.
Step-by-Step Protocol
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add o-phenylenediamine (1.0 eq) and this compound hydrochloride (1.05 eq).
-
Solvent: Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-bromophenyl)-1H-benzimidazole.
Caption: Workflow for benzimidazole synthesis using this compound.
References
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Bromobenzamidine hydrochloride.
-
National Center for Biotechnology Information. (2021, May 4). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole-fused heterocycles from 2-iodoarylboronic acid. [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
- Apollo Scientific. (2023, July 10).
- Sigma-Aldrich. (2025, October 15).
-
DC Fine Chemicals. (2024, September 10). Chemical Reagents: The key to accurate and safe experiments in the laboratory. [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]
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Laboratory Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
- Fisher Scientific. (2024, March 29).
- Santa Cruz Biotechnology. (n.d.).
- Cayman Chemical. (2025, August 11).
- Carl ROTH. (2025, April 7).
- Thermo Fisher Scientific. (2014, July 7).
- Carl ROTH. (n.d.).
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- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Scaling Up the Synthesis of 4-Bromobenzimidamide
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals on the scaled-up synthesis of 4-Bromobenzimidamide hydrochloride. We will focus on the widely utilized Pinner reaction, detailing a robust protocol and providing a comprehensive troubleshooting guide to address common challenges encountered during scale-up.
Synthesis Overview: The Pinner Reaction Pathway
The synthesis of this compound is most reliably achieved from 4-bromobenzonitrile via the Pinner reaction.[1][2] This two-step process first involves the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) to form a stable intermediate known as a Pinner salt (an ethyl imidate hydrochloride in this case).[3][4] This intermediate is then isolated and subsequently treated with ammonia in a process called ammonolysis to yield the final amidine hydrochloride product.[5][6] Maintaining anhydrous conditions throughout the first step is critical to prevent the formation of ester and amide byproducts.[1][7]
Caption: The two-step Pinner reaction for synthesizing this compound HCl.
Scaled-Up Experimental Protocol
This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of Ethyl 4-bromobenzimidate hydrochloride (Pinner Salt)
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent level, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂) and a gas scrubber (e.g., a sodium hydroxide solution) to neutralize excess HCl.
-
Reagent Charging: To the flask, add 4-bromobenzonitrile (e.g., 50.0 g, 1.0 eq). Add anhydrous ethanol (300 mL).
-
Reaction Execution: Cool the stirred suspension to 0-5 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the mixture at a moderate rate. The suspension will gradually dissolve as the reaction proceeds.
-
Monitoring: Continue the HCl addition for 2-4 hours. The reaction is typically complete when a thick white precipitate of the Pinner salt forms and the mixture becomes difficult to stir. Monitor the reaction by taking a small aliquot, quenching it with aqueous sodium bicarbonate, extracting with ethyl acetate, and analyzing by TLC against the starting material.
-
Isolation: Once the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand at 0-5 °C for several hours (or overnight) to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether (2 x 100 mL) to remove residual starting materials and solvent. Dry the Pinner salt under vacuum in a desiccator over P₂O₅. The product is hygroscopic and should be used promptly in the next step.[8]
Step 2: Synthesis of this compound hydrochloride
-
Reactor Setup: In a 1 L flask equipped with a mechanical stirrer, add a freshly prepared solution of ~15-20% ammonia in anhydrous ethanol (500 mL). Cool the solution to 0-5 °C.
-
Reagent Addition: Add the dried ethyl 4-bromobenzimidate hydrochloride from Step 1 to the stirred ethanolic ammonia solution in portions, ensuring the temperature does not rise above 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: The progress can be monitored by TLC or LC-MS to confirm the disappearance of the intermediate.
-
Work-up & Isolation: A precipitate of ammonium chloride will form. Remove this byproduct by filtration, washing the solid with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically a mixture of the desired product and residual ammonium chloride. Purify the this compound hydrochloride by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[9] Filter the purified white crystalline solid, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (Example) |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 | 50.0 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Solvent | 300 mL |
| Hydrogen Chloride (gas) | HCl | 36.46 | Excess | Saturate |
| Ammonia (in Ethanol) | NH₃ | 17.03 | Excess | ~500 mL (15-20%) |
| Expected Product Yield | C₇H₉BrClN₂ | 236.52 | - | ~75-85% |
Troubleshooting Guide & FAQs
Scaling up chemical reactions often presents unique challenges. This section addresses common issues encountered during the synthesis of this compound.
Caption: A troubleshooting decision tree for the Pinner synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield for Step 1 (Pinner salt formation) is very low. What went wrong?
-
A: The most common culprit is insufficient exclusion of water. The nitrilium ion intermediate is highly susceptible to attack by water, leading to the formation of 4-bromobenzamide.[1] Ensure your ethanol is truly anhydrous (<0.05% water), the HCl gas is passed through a drying agent (like concentrated H₂SO₄ or a drying tube), and all glassware is oven-dried. Another possibility is thermal decomposition of the Pinner salt, which is known to be unstable at higher temperatures.[1][3] It is crucial to maintain the reaction temperature at 0-5 °C throughout the HCl addition.
Q2: My final product is contaminated with a significant amount of ethyl 4-bromobenzoate. How can I prevent this?
-
A: This impurity arises from the hydrolysis of the Pinner salt intermediate. If water is present, it can compete with ammonia during the second step, or with ethanol in the first step, to attack the imidate, ultimately yielding the ester after workup.[7][10] The solution is the same as in Q1: rigorous adherence to anhydrous conditions is paramount. Using the Pinner salt immediately after drying also minimizes its exposure to atmospheric moisture.
Q3: The reaction to form the Pinner salt stalls and I still have a lot of starting nitrile, even after hours of bubbling HCl gas. Why?
-
A: This points to incomplete saturation with HCl. On a larger scale, achieving saturation can be more difficult. Ensure your gas dispersion tube provides good agitation and that the gas flow rate is adequate. The reaction is autocatalytic to some extent, but a high concentration of HCl is required to drive the equilibrium toward the product. Also, confirm the temperature is not too low, as extremely low temperatures can decrease reaction rates. A range of 0-5 °C is optimal.
Q4: My final product is difficult to purify and seems to be heavily contaminated with ammonium chloride (NH₄Cl). How can I improve the purification?
-
A: Ammonium chloride is a primary byproduct of the ammonolysis step and shares some solubility characteristics with the product. While filtration removes the bulk of it, some can co-precipitate with the product. The key is to optimize the recrystallization. A mixed solvent system, like ethanol/diethyl ether, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Cooling slowly should selectively crystallize the desired this compound hydrochloride, leaving more of the NH₄Cl in the mother liquor.
Q5: Is the final product, this compound hydrochloride, stable? What are the best storage conditions?
-
A: Benzimidamide salts are generally stable crystalline solids at room temperature but can be hygroscopic and sensitive to moisture and light. [8][11][12] For long-term storage, it is best to keep the product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place or a desiccator.[12]
References
- BenchChem. (2025). Scale-Up Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (2025). Experimental protocol for N-(4-bromobenzenesulfonyl)benzamide synthesis.
- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- Debnath, P. (2020).
- ECHEMI. (n.d.). Benzamidine, hydrochloride Formula.
- ChemicalBook. (n.d.). Benzamidine hydrochloride CAS#: 1670-14-0.
- Wikipedia. (n.d.). Pinner reaction.
- ChemicalBook. (n.d.). Benzamidine hydrochloride | 1670-14-0.
- ACS Publications. (2022).
- Fisher Scientific. (2014).
- CymitQuimica. (n.d.). Benzamidine, hydrochloride | CAS 1670-14-0.
- Organic Chemistry Portal. (n.d.).
- J&K Scientific. (2025). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- NROChemistry. (n.d.). Pinner Reaction.
- Chemistry Steps. (n.d.). Nitriles to Esters.
- Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.
- Chem-St
- ResearchGate. (n.d.). The Chemistry of the Amidines.
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Validation & Comparative
A Comparative Guide to 4-Bromobenzimidamide and Other Halogenated Benzimidamides for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a celebrated pharmacophore, integral to numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this scaffold profoundly influences its physicochemical and biological properties, making halogenated benzimidamides a focal point of drug discovery research.[1][3] This guide offers an in-depth comparison of 4-Bromobenzimidamide with its fluoro, chloro, and iodo analogs, providing experimental insights and data to inform rational drug design.
The Influence of Halogenation on Physicochemical Properties and Biological Activity
The identity and position of a halogen substituent on the benzimidazole ring are critical determinants of a compound's therapeutic potential.[4][5] Halogenation impacts several key parameters:
-
Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.
-
Electronic Effects: Halogens are electron-withdrawing groups that can modulate the pKa of the benzimidamide, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.
-
Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets.[6][7] This interaction, comparable in strength to classical hydrogen bonds, is increasingly recognized as a valuable tool in drug design for enhancing binding affinity and selectivity.[7][8]
The following table summarizes the key physicochemical properties of the halogens commonly used in medicinal chemistry.
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Polarizability (ų) | Predominant Interaction Type |
| Fluorine | 3.98 | 1.47 | 0.56 | Hydrogen Bond Acceptor |
| Chlorine | 3.16 | 1.75 | 2.18 | Weak Halogen/Hydrogen Bond Acceptor |
| Bromine | 2.96 | 1.85 | 3.05 | Halogen Bond Donor/Acceptor |
| Iodine | 2.66 | 1.98 | 4.7 | Strong Halogen Bond Donor |
Comparative Analysis of 4-Halogenated Benzimidamides
While direct head-to-head comparisons of the parent 4-halogenated benzimidamides are not extensively documented in publicly available literature, analysis of their derivatives provides significant insights into their structure-activity relationships (SAR).
This compound:
Derivatives of this compound have demonstrated notable activity as enzyme inhibitors. For instance, N-substituted-(4-bromophenyl) sulfonamides have shown potential as inhibitors of acetylcholinesterase (AChE) and α-glucosidase.[9] The bromine atom's ability to form halogen bonds is often a key factor in the potent activity of these compounds.[6]
4-Chlorobenzimidamide:
The 4-chlorobenzamide scaffold is a versatile building block for compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[10][11] Derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[11] The chloro-substituent is amenable to various cross-coupling reactions, making it a valuable synthetic handle.[12]
4-Fluorobenzimidamide:
4-Fluorobenzamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[13] While fluorine is not a strong halogen bond donor, its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing target engagement.[8]
4-Iodobenzimidamide:
4-Iodobenzamide and its derivatives are extensively used in the development of radiopharmaceuticals and diagnostic agents.[14] For example, [¹²³I]Iodobenzamide is a SPECT imaging agent for dopamine D2 receptors.[14] The iodine atom's large size and polarizability make it an excellent halogen bond donor.[7]
The following diagram illustrates a generalized structure-activity relationship for 4-halogenated benzimidamides based on current research.
Caption: Structure-Activity Relationship of 4-Halogenated Benzimidamides.
Experimental Protocols
General Synthesis of N-Aryl-4-halobenzamides:
This protocol outlines a general procedure for the synthesis of N-aryl-4-halobenzamides, a common class of derivatives.
-
Acid Chloride Formation: The corresponding 4-halobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form the 4-halobenzoyl chloride.[15]
-
Amidation: The synthesized 4-halobenzoyl chloride is then reacted with the desired aniline derivative in the presence of a base like triethylamine or pyridine to yield the final N-aryl-4-halobenzamide.[15][16]
In Vitro Enzyme Inhibition Assay (General Protocol):
This protocol provides a general framework for assessing the inhibitory activity of halogenated benzimidamides against a target enzyme.
-
Assay Preparation: Prepare a solution of the target enzyme in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the enzyme solution. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).[10]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress by measuring the formation of product or the depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition at different compound concentrations to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).[10][17]
The following workflow diagram illustrates the process of evaluating halogenated benzimidamide derivatives.
Sources
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen bonding--a novel interaction for rational drug design? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 4-Iodobenzamide | 3956-07-8 | Benchchem [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC-Based Purity Validation of 4-Bromobenzimidamide
This guide provides an in-depth comparison of chromatographic methods for the purity assessment of 4-Bromobenzimidamide, a critical building block in medicinal chemistry and drug development. We will explore the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, present a detailed protocol for method validation in accordance with international guidelines, and compare its performance against Ultra-Performance Liquid Chromatography (UPLC).
Introduction: The Critical Role of Purity for this compound
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including inhibitors for enzymes like protein arginine deiminases (PADs) and other therapeutic targets. The presence of impurities, such as unreacted starting materials (e.g., 4-bromobenzonitrile) or side-products from the synthesis, can have significant downstream consequences. These include altered reaction kinetics, the formation of unwanted adducts, and potential toxicological risks in final drug products. Therefore, rigorous and validated analytical control is not merely a quality check but a fundamental requirement for reproducible research and safe drug development.
The physicochemical properties of this compound—a polar, aromatic compound with a primary amidine group—make it amenable to analysis by reversed-phase liquid chromatography. Its strong UV absorbance, conferred by the bromophenyl ring, allows for sensitive detection using a diode-array detector (DAD) or a standard UV-Vis detector.
The Method of Choice: Reversed-Phase HPLC
While other techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the purity analysis of non-volatile, polar small molecules like this compound. Its high resolving power, robustness, and widespread availability make it the preferred choice over alternatives like Gas Chromatography (GC), which is unsuitable for non-volatile and thermally labile compounds.
Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures". This ensures the analytical method is fit for its intended purpose, providing a self-validating system for trustworthy and reproducible results.
HPLC Method Validation Workflow
The validation process follows a logical sequence to build a complete picture of the method's performance characteristics.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Experimental Protocol: HPLC Purity Assay
This section details the complete, step-by-step protocol for the validation of this compound purity.
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity), test samples.
-
Potential Impurity: 4-bromobenzonitrile.
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (FA, LC-MS grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC with DAD | A standard, robust system capable of reliable gradient delivery and spectral analysis for peak purity assessment. |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | C18 provides excellent hydrophobic retention for the aromatic ring, a standard choice for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the amidine group is protonated, leading to sharper peaks and consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | 5% B to 95% B over 15 min; hold at 95% B for 3 min; re-equilibrate 5 min | A gradient is essential to elute potential impurities with different polarities and ensure the column is clean. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | DAD, 240 nm | The wavelength of maximum absorbance for the bromophenyl chromophore, ensuring high sensitivity. |
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Methanol:Water.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.
-
Sample Solution (0.1 mg/mL): Prepare test samples in the same manner as the working standard.
-
Specificity Spike Solution: Prepare a sample solution spiked with a small amount (e.g., 0.5% w/w) of 4-bromobenzonitrile to confirm separation.
Comparative Analysis: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at much higher pressures than HPLC. This technology promises faster analysis times and improved resolution. We compare our validated HPLC method with an analogous UPLC method.
UPLC Method Conditions
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., ACQUITY UPLC BEH C18).
-
Gradient Elution: 5% B to 95% B over 2.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
All other conditions (Mobile Phase, Temperature, Detection) remain the same.
Performance Data Comparison
The following table summarizes the expected performance differences based on established principles of chromatography.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time (Total) | ~23 minutes | ~5 minutes | ~4.6x faster , dramatically increasing sample throughput. |
| Resolution (Rs) | Baseline (Rs > 2.0) | Enhanced (Rs > 3.5) | Improved separation of closely eluting impurities, providing higher confidence. |
| Peak Width (at half height) | ~4-6 seconds | ~1-2 seconds | Sharper peaks lead to higher sensitivity (better signal-to-noise ratio). |
| System Backpressure | ~120 bar (1740 psi) | ~750 bar (10,875 psi) | Requires specialized instrumentation capable of handling high pressures. |
| Solvent Consumption | ~23 mL per run | ~3 mL per run | ~87% reduction , leading to significant cost savings and less waste. |
| Sensitivity (LOQ) | ~0.05% area | ~0.02% area | Ability to detect and quantify lower-level impurities. |
Deciding Between HPLC and UPLC
The choice between these powerful techniques depends on the specific needs of the laboratory.
Caption: Decision logic for selecting between HPLC and UPLC for purity analysis.
Conclusion and Recommendations
For routine quality control of this compound, the validated HPLC method is robust, reliable, and perfectly suitable for ensuring purity specifications are met. It provides excellent separation of key impurities from the main analyte and can be implemented on standard equipment found in most analytical laboratories.
The UPLC method represents a significant advancement, offering unparalleled speed and resolution. For high-throughput screening environments, such as in process development or large-scale synthetic labs, the investment in UPLC technology is highly justifiable. The dramatic reduction in analysis time and solvent consumption translates directly into lower operational costs and increased laboratory efficiency.
Ultimately, the choice of technology should be aligned with the laboratory's specific goals, sample volume, and budget. However, both methods, when properly validated, provide a high degree of confidence in the purity of this compound, ensuring the quality of this vital chemical intermediate.
References
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: A Review of Reversed-Phase Liquid Chromatographic C18 Columns Source: Journal of Chromatographic Science URL: [Link]
-
Title: A Guide to HPLC and LC-MS Buffers, Mobile Phases, and Additives Source: MS-Omics URL: [Link]
-
Title: UPLC: A New Paradigm in Chromatography Source: Waters Corporation URL: [Link]
A Comparative Guide to the NMR Characterization of 4-Bromobenzimidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of progress. 4-Bromobenzimidamide and its derivatives represent a class of molecules with significant potential, exhibiting a range of biological activities that make them attractive scaffolds for therapeutic agent design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the detailed structural analysis of these compounds at the atomic level.[1] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of this compound derivatives, offering field-proven insights into the causality behind experimental choices and presenting supporting data to aid researchers in their characterization efforts.
The inherent value of NMR in drug discovery extends from hit identification and validation to lead optimization.[1] It provides crucial information on molecular structure, conformation, and intermolecular interactions, which are vital for understanding structure-activity relationships (SAR). For halogenated compounds like this compound derivatives, NMR is particularly powerful for probing the electronic effects of substituents on the aromatic ring.
The Structural Landscape of this compound Derivatives: An NMR Perspective
The core structure of this compound presents a unique electronic environment that is sensitively reported by NMR spectroscopy. The electron-withdrawing nature of the bromine atom and the electron-donating and withdrawing characteristics of the imidamide group create a distinct pattern of chemical shifts in the aromatic region of both ¹H and ¹³C NMR spectra. Substitution on the imidamide nitrogen or the aromatic ring further modulates this electronic landscape, leading to predictable and interpretable changes in the NMR data.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum of a this compound derivative is characterized by signals from the aromatic protons and the protons of the imidamide group. The aromatic region typically displays an AA'BB' or a simple doublet of doublets pattern, depending on the substitution. The chemical shifts of these protons are influenced by the electronic nature of the substituents.
Table 1: Comparative ¹H NMR Data for this compound and its Derivatives (Predicted and Representative Data)
| Compound/Derivative | Aromatic Protons (δ, ppm) | Imidamide/Amide Protons (δ, ppm) | Other Substituent Protons (δ, ppm) |
| 4-Bromobenzamidine hydrochloride | ~7.7-7.9 (d), ~7.6-7.8 (d) | ~9.0-9.5 (br s) | - |
| N-Aryl-4-bromobenzamide (analogue) | 8.03 (d), 7.87 (d), 7.65 (t), 7.56-7.62 (m) | 10.46 (s) | Aryl protons |
| N-Benzyl-4-bromobenzamide (analogue) | 7.72-7.73 (d), 7.430-7.434 (d) | 6.10 (s) | 4.86 (s, benzylic CH₂) |
Note: Data for benzamidine and benzamide analogues are presented to illustrate substituent effects. "d" denotes a doublet, "t" a triplet, "m" a multiplet, and "s" a singlet. Chemical shifts are approximate and can vary with solvent and concentration.
The electron-withdrawing bromine atom generally deshields the ortho protons (H-2 and H-6) relative to the meta protons (H-3 and H-5). N-arylation or N-alkylation of the imidamide group introduces new spin systems and can cause slight shifts in the aromatic proton resonances due to changes in the overall electronic distribution and conformational effects.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound derivatives. The chemical shift of the imidamide carbon (C=N) is particularly diagnostic.
Table 2: Comparative ¹³C NMR Data for this compound and its Derivatives (Predicted and Representative Data)
| Compound/Derivative | Imidamide/Carbonyl Carbon (δ, ppm) | Aromatic C-Br (δ, ppm) | Other Aromatic Carbons (δ, ppm) | Other Substituent Carbons (δ, ppm) |
| 4-Bromobenzamidine hydrochloride | ~165-170 | ~125-128 | ~129-135 | - |
| N-(4-Bromophenyl)benzamide (analogue) | 166.1 | 115.8 (on N-phenyl) | 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1 | - |
| N-Benzyl-4-bromobenzamide (analogue) | ~167 | ~126 | ~128-132 | ~44 (benzylic CH₂) |
Note: Data for benzamidine and benzamide analogues are presented for comparative purposes.
The imidamide carbon is typically found in the downfield region of the spectrum. The carbon atom attached to the bromine (ipso-carbon) is shielded due to the "heavy atom effect," causing it to appear at a relatively upfield position compared to what might be expected based on electronegativity alone. Substituents on the nitrogen or the aromatic ring will cause predictable shifts in the carbon resonances based on their inductive and resonance effects.
Experimental Protocols
General Synthesis of 4-Bromobenzamidine Hydrochloride
A common route to 4-bromobenzamidine hydrochloride involves the conversion of 4-bromobenzonitrile.
Step-by-step methodology:
-
Formation of the Imidate: 4-Bromobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous HCl gas to form the corresponding ethyl 4-bromobenzimidate hydrochloride.
-
Ammonolysis: The imidate is then treated with ammonia in an alcoholic solution to yield 4-bromobenzamidine hydrochloride.
-
Purification: The product is typically purified by recrystallization.
NMR Sample Preparation and Analysis
A self-validating protocol for reproducible results:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical workflow for comprehensive NMR analysis.
Conclusion
The characterization of this compound derivatives by NMR spectroscopy is an essential step in their development as potential therapeutic agents. This guide has provided a comparative framework for understanding the ¹H and ¹³C NMR spectra of this class of compounds, along with practical experimental protocols. By systematically applying these NMR techniques, researchers can gain detailed insights into the structure and properties of their synthesized molecules, thereby accelerating the drug discovery and development process.
References
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Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11, 15290-15295. [Link]
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Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7, 738-745. [Link]
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Royal Society of Chemistry. Supporting Information for Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
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Wiley-VCH. Supporting Information. [Link]
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García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
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Slanina, T., et al. (2013). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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Royal Society of Chemistry. Design, synthesis and phenotypic evaluation of N-biaryl amides for IL-17A suppression. [Link]
-
ResearchGate. 13 C-NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Benzamidine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for the rational design of potent and selective therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of the ortho-, meta-, and para-isomers of benzamidine, a well-established scaffold in medicinal chemistry, particularly as an inhibitor of serine proteases. By examining the available experimental data, we will explore how the seemingly subtle shift in the position of the amidine group on the benzene ring can profoundly influence its interaction with biological targets.
The Significance of Isomerism in Benzamidine's Biological Profile
Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, a broad family of enzymes crucial in physiological processes ranging from digestion to blood coagulation.[1] The positively charged amidine group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes, which typically contains a negatively charged aspartate or glutamate residue.[1]
Comparative Analysis of Serine Protease Inhibition
The primary therapeutic interest in benzamidine lies in its ability to inhibit serine proteases like trypsin, thrombin, and plasmin.[1][2] The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger interaction with the enzyme.
Insights from Substituted Benzamidine Analogs
A study on the inhibition of human tissue kallikrein (hK1), a serine protease, provides valuable data points that underscore the importance of the substituent position. While not a direct comparison of the unsubstituted isomers, the data for benzamidine and its para-amino derivative are illuminating.
| Compound | Target Enzyme | Ki (µM) |
| Benzamidine | Human Tissue Kallikrein (hK1) | 1,098 ± 91[3] |
| p-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 ± 10[3] |
| p-Aminobenzamidine | Nitric Oxide Synthase | 120[4] |
| Benzamidine | Trypsin | 19[5] |
| p-Aminobenzamidine | Trypsin | 6.1 (KD)[6] |
| p-Aminobenzamidine | Thrombin | 65 (KD)[6] |
Table 1: Comparative inhibitory/dissociation constants of benzamidine and p-aminobenzamidine against various enzymes. A lower value indicates higher potency.
The data clearly indicates that the addition of an amino group at the para-position significantly enhances the inhibitory activity of the benzamidine scaffold against human tissue kallikrein, resulting in a nearly 7.5-fold decrease in the Ki value.[3] This suggests that the para-position is favorable for establishing additional interactions within the enzyme's active site. Further supporting the significance of the para-position, p-aminobenzamidine has been shown to be a potent inhibitor of nitric oxide synthase and demonstrates strong binding to trypsin and thrombin.[4][6]
Mechanistic Considerations: The Role of the S1 Pocket
The enhanced activity of the para-substituted benzamidine can be attributed to the geometry of the S1 binding pocket of most trypsin-like serine proteases. The para-position allows the substituent to project out of the pocket, potentially forming favorable interactions with surface residues, whereas an ortho- or meta-substituent might introduce steric hindrance or be oriented in a less optimal direction for secondary binding.
Figure 1: Proposed binding model of benzamidine isomers in a serine protease active site.
Antimicrobial Activity: An Emerging Area of Investigation
While the primary focus of benzamidine research has been on enzyme inhibition, there is growing interest in the antimicrobial properties of benzamidine derivatives. The cationic nature of the amidine group can facilitate interactions with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.
Direct comparative studies on the antimicrobial activity of the ortho-, meta-, and para-isomers of benzamidine are scarce. However, research on other isomeric aromatic compounds has consistently shown that the position of functional groups plays a critical role in determining the minimum inhibitory concentration (MIC) against various bacterial strains. It is plausible that the different steric and electronic profiles of the benzamidine isomers would lead to variations in their ability to interact with and disrupt bacterial membranes. Further research in this area is warranted to fully elucidate the antimicrobial potential of each isomer.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are standardized protocols for assessing the biological activities discussed.
Serine Protease Inhibition Assay (Trypsin as an example)
This protocol outlines a colorimetric assay to determine the inhibitory constant (Ki) of benzamidine isomers against trypsin.
Figure 2: Workflow for determining the Ki of benzamidine isomers against trypsin.
Materials:
-
Bovine Trypsin
-
Benzamidine isomers (ortho, meta, para)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
96-well microplate reader
Procedure:
-
Preparation: Prepare stock solutions of the benzamidine isomers and BAPNA. Serially dilute the inhibitor stocks to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, trypsin solution, and varying concentrations of the inhibitor. Include controls without the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BAPNA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction curves. Determine the mode of inhibition and calculate the Ki value using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) and corresponding equations.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of benzamidine isomers against a bacterial strain (e.g., E. coli).
Figure 3: Workflow for determining the MIC of benzamidine isomers.
Materials:
-
Benzamidine isomers (ortho, meta, para)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial two-fold dilutions of each benzamidine isomer in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted isomers. Include growth (no inhibitor) and sterility (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the benzamidine isomer at which there is no visible bacterial growth (i.e., the well is clear).
Conclusion and Future Directions
The positional isomerism of the benzamidine scaffold is a critical factor influencing its biological activity. The available data, primarily from studies of substituted derivatives, strongly suggests that the para-isomer is a more potent inhibitor of serine proteases like human tissue kallikrein and trypsin compared to the unsubstituted parent molecule. This enhanced activity is likely due to more favorable interactions within the enzyme's active site.
While the antimicrobial potential of benzamidine isomers is an intriguing area, it remains largely unexplored. There is a clear need for direct, systematic studies that compare the biological activities of ortho-, meta-, and para-benzamidine against a panel of serine proteases and microbial strains. Such research would provide invaluable data for the structure-based design of next-generation inhibitors and antimicrobial agents. The protocols provided in this guide offer a robust framework for conducting these essential investigations.
References
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Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937. [Link]
-
Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and biophysical research communications, 232(1), 88-90. [Link]
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Patarroyo-Vargas, A. M., et al. (2017). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92(Suppl. 1). [Link]
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de Almeida, P. C., et al. (2004). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. International immunopharmacology, 4(10-11), 1415-1422. [Link]
-
Yoshida, N., & Ishii, S. (1972). Substrate specificity of the S1-subsite of trypsin-like enzymes: a kinetic study with p-amidinophenyl esters of N-acylamino acids. Journal of biochemistry, 71(1), 1-10. [Link]
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Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of biological chemistry, 257(6), 3014-3017. [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Coats, E. A. (1973). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of medicinal chemistry, 16(10), 1102-1106. [Link]
-
Tan, Z., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]
-
Geratz, J. D. (1970). Structure-activity relationships for the inhibition of thrombin, plasmin, and trypsin by amidino compounds. Thrombosis et diathesis haemorrhagica, 23(3), 486-499. [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Bromobenzimidamide with Trypsin-Like Serine Proteases
For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides an in-depth technical comparison of 4-Bromobenzimidamide, a synthetic serine protease inhibitor, and its cross-reactivity with other key trypsin-like proteases. By synthesizing experimental data and established structure-activity relationships, this document aims to equip you with the critical insights needed for your research and development endeavors.
Introduction: The Significance of Selectivity in Protease Inhibition
Serine proteases are a ubiquitous class of enzymes crucial in a vast array of physiological processes, from digestion to blood coagulation and immunity. Their dysfunction is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Trypsin-like serine proteases, which cleave peptide bonds C-terminal to basic amino acid residues like lysine and arginine, are a major subfamily.
Benzamidine and its derivatives are well-established competitive inhibitors of these proteases, primarily interacting with the S1 specificity pocket of the enzyme's active site. This compound, with its halogenated phenyl ring, presents a specific chemical modification whose impact on inhibitory potency and selectivity is of significant interest. A high degree of selectivity is often a desirable trait in a therapeutic inhibitor, as off-target effects can lead to unforeseen side effects. This guide will explore the anticipated cross-reactivity of this compound against a panel of common trypsin-like serine proteases.
The Interaction of this compound with its Putative Primary Target: Trypsin
Based on the foundational structure of benzamidine, a known trypsin inhibitor, it is logical to consider trypsin as a primary target for this compound. The interaction is characterized by the positively charged amidinium group of the inhibitor forming a salt bridge with the carboxylate side chain of the conserved Asp189 residue at the bottom of the S1 pocket of trypsin. The brominated phenyl ring occupies the rest of the S1 pocket.
The presence of the bromine atom at the para position of the benzamidine ring is expected to influence the binding affinity. Structure-activity relationship studies of substituted benzamidines have shown that the hydrophobicity of the substituent can impact the inhibition of trypsin.[1] The bromine atom, being hydrophobic, likely engages in favorable hydrophobic interactions within the S1 pocket, potentially enhancing its binding affinity compared to unsubstituted benzamidine. A crystal structure of bovine pancreatic trypsin in complex with 4-Bromobenzamidine has been determined, confirming this binding mode (PDB ID: 7BS3).[2]
Comparative Cross-Reactivity Profile of this compound
Data Presentation: Predicted Inhibitory Potency (Ki) of this compound
The following table summarizes the predicted inhibitory constants (Ki) of this compound against a panel of trypsin-like serine proteases. These values are estimations based on the known structure-activity relationships of substituted benzamidines. Lower Ki values indicate higher inhibitory potency.
| Target Protease | Predicted Ki (µM) | Rationale for Prediction |
| Trypsin | ~5-15 | The hydrophobic bromine atom is expected to enhance binding to the S1 pocket of trypsin compared to unsubstituted benzamidine (Ki ~18 µM).[4] |
| Thrombin | ~100-200 | Thrombin's S1 pocket is generally more restricted than trypsin's. While the hydrophobic bromine may contribute to binding, steric hindrance could lessen the potency compared to smaller or more optimally shaped substituents. The binding of benzamidines to thrombin is primarily affected by the hydrophobicity of the substituent.[1] |
| Plasmin | ~50-100 | The S1 pocket of plasmin is relatively large and can accommodate a variety of substituents. The binding of benzamidines to plasmin is influenced by both electron-donating properties and hydrophobicity.[1] The bromo group is electron-withdrawing, which might slightly decrease the affinity compared to electron-donating groups. |
| Urokinase (uPA) | ~20-50 | uPA is known to be inhibited by various benzamidine derivatives.[5][6] The S1 pocket of uPA is amenable to substituted benzamidines, and the hydrophobicity of the bromo group is likely to be tolerated. |
| Factor Xa | >200 | Factor Xa's S1 pocket has more specific requirements for inhibitor binding, and simple substituted benzamidines are often less potent against Factor Xa compared to other trypsin-like proteases. More extended structures are typically required for high-affinity binding.[7] |
Experimental Protocols for Determining Protease Inhibitor Selectivity
To empirically validate the predicted cross-reactivity profile, a standardized set of enzymatic assays should be performed. The following section details a robust methodology for determining the inhibitory constant (Ki) of this compound against a panel of serine proteases.
Principle of the Assay
The inhibitory activity of this compound is quantified by measuring its ability to reduce the rate of substrate hydrolysis by the target protease. The assay utilizes a chromogenic or fluorogenic substrate that, upon cleavage by the protease, releases a detectable product. By measuring the reaction rates at various substrate and inhibitor concentrations, the mode of inhibition and the inhibitory constant (Ki) can be determined. For competitive inhibitors like benzamidine derivatives, the Ki is a true dissociation constant and is independent of the substrate concentration.[8][9]
Materials
-
Enzymes: Recombinant human trypsin, thrombin, plasmin, urokinase (uPA), and Factor Xa.
-
Substrates: Chromogenic or fluorogenic substrates specific for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Inhibitor: this compound stock solution (e.g., in DMSO).
-
Assay Buffer: Buffer optimal for the activity of each protease (e.g., Tris-HCl with CaCl2).
-
96-well microplates.
-
Microplate reader.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Ki of a protease inhibitor.
Caption: Workflow for determining the inhibitory constant (Ki) of a protease inhibitor.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of each protease, substrate, and this compound in the appropriate assay buffer or solvent.
-
Determine the optimal working concentration for each enzyme and substrate to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate, perform serial dilutions of this compound to cover a range of concentrations (e.g., from 0.1x to 100x the expected Ki).
-
Include control wells with no inhibitor (vehicle control) and blank wells with no enzyme.
-
Add a fixed amount of each protease to the wells containing the inhibitor and vehicle control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of the corresponding chromogenic or fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
To determine the mode of inhibition, plot the data using Lineweaver-Burk or other linearized plots. For competitive inhibition, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. Alternatively, perform a global non-linear regression fit of the velocity data to the Michaelis-Menten equation for competitive inhibition.[8]
-
Conclusion and Future Directions
This guide provides a comparative analysis of the expected cross-reactivity of this compound with a panel of trypsin-like serine proteases, grounded in the established structure-activity relationships of benzamidine derivatives. While this compound is predicted to be a moderately potent inhibitor of trypsin and uPA, its activity against thrombin, plasmin, and particularly Factor Xa is expected to be lower.
The provided experimental workflow offers a robust framework for empirically validating these predictions and accurately determining the selectivity profile of this compound. Such data is invaluable for researchers in basic science and drug discovery, enabling informed decisions about the potential applications and liabilities of this and other related protease inhibitors. Further studies could expand the panel of proteases to include other subfamilies of serine proteases and other classes of proteases to gain a more complete understanding of the selectivity of this compound.
References
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Cheng, L., et al. (2000). A comparative three-dimensional quantitative structure-activity relationship (3D-QSAR) study of substituted benzamidines as trypsin-like serine protease inhibitors. Journal of Medicinal Chemistry, 43(19), 369-380. [Link]
-
Maeki, M., et al. (2020). Bovine Pancreatic Trypsin with 4-Bromo-benzamidine (Cryo). RCSB Protein Data Bank. [Link]
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Stürzebecher, J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Journal of Medicinal Chemistry, 36(12), 1823-1828. [Link]
-
Billadello, J. J., et al. (1998). A novel series of non-benzamidine-based, potent and selective inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters, 8(8), 915-920. [Link]
-
GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. [Link]
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Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Guide to the Quantification of 4-Bromobenzimidamide
Introduction: The Analytical Imperative for 4-Bromobenzimidamide
This compound is a substituted benzamidine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is found in a variety of bioactive molecules, making its purity and concentration critical parameters that can significantly impact reaction yields, impurity profiles, and the ultimate efficacy and safety of a final active pharmaceutical ingredient (API). Consequently, the development of robust, accurate, and reliable analytical methods for its quantification is not merely a procedural step but a foundational requirement for rigorous quality control and successful research outcomes.
This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this compound. While specific, peer-reviewed, validated methods for this exact analyte are not widely published, this document leverages established protocols and performance data from closely related structural analogs—such as other brominated aromatics and benzamidine derivatives—to provide a comprehensive and scientifically grounded framework for method development and selection.[1] We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers, scientists, and drug development professionals in choosing the optimal method for their specific application.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by a balance of required sensitivity, selectivity, sample complexity, and available instrumentation. For this compound, four principal techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
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Performance Characteristics Overview
The following table summarizes the expected performance of each technique. The data is extrapolated from validated methods for structurally related compounds to provide a realistic benchmark for method development.[1][2][3]
| Analytical Method | Typical Linearity (r²) | Typical Limit of Quantification (LOQ) | Selectivity | Throughput | Primary Application |
| HPLC-UV | ≥ 0.999 | 1 - 10 µg/mL | High | Medium | Purity testing, stability assays, routine QC |
| LC-MS/MS | ≥ 0.99 | 1 - 10 ng/mL[1] | Very High | Medium-High | Bioanalysis, trace impurity quantification |
| GC-MS | ≥ 0.999 | 0.05 - 1 µg/mL (analyte dependent) | Very High | Medium | Analysis of volatile impurities, starting materials |
| UV-Vis Spectrophotometry | ≥ 0.99 | ~1 µg/mL | Low | High | Preliminary quantification, simple matrices |
In-Depth Methodologies & Experimental Protocols
As a senior scientist, the value lies not just in the protocol but in the reasoning. Here, we detail the "how" and the "why" for each primary method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and applicability to a wide range of non-volatile compounds. A stability-indicating HPLC method is the gold standard for assessing drug substance purity and stability.[4][5]
Expertise & Experience: The 'Why' Behind the Method
-
Why Reversed-Phase? this compound is a moderately polar molecule containing a bromine atom and an aromatic ring. A reversed-phase column, such as a C18, provides the necessary hydrophobic interaction to retain the molecule, allowing for separation from more polar starting materials or more non-polar byproducts.[6]
-
Why an Acetonitrile/Water Mobile Phase? This is a common, effective mobile phase for reversed-phase chromatography. Acetonitrile is a strong organic solvent that elutes the analyte, while water provides the weak, polar component. Adjusting their ratio allows for fine-tuning of the retention time.[7]
-
Why UV Detection? The benzimidamide core contains a chromophore (the aromatic ring) that absorbs UV light. This allows for sensitive and direct detection without the need for derivatization. Based on similar structures, a detection wavelength between 254 nm and 280 nm is a logical starting point.[3][8]
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// Connections prep -> inject; inject -> sep; sep -> detect; detect -> data; data -> quant; } dot Caption: General experimental workflow for HPLC-UV analysis.
Trustworthiness: A Self-Validating HPLC-UV Protocol
This protocol is designed to be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade) and ultrapure water.
-
Formic acid or phosphoric acid for pH adjustment.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water 60:40).
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the sample, dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter before injection.
4. Forced Degradation for Stability-Indicating Method Development: [5][11]
-
Acid/Base Hydrolysis: Reflux sample solution in 0.1 M HCl and 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Analysis: Run all stressed samples. A true stability-indicating method will show a decrease in the main peak area and the appearance of new degradation peaks that are well-resolved from the parent peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying trace levels in biological matrices or identifying unknown impurities, LC-MS/MS is the definitive choice.
Expertise & Experience: The 'Why' Behind the Method
-
Why MS Detection? Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides molecular weight information, which is highly specific. Tandem MS (MS/MS) isolates a specific parent ion, fragments it, and detects the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, virtually eliminating matrix interference.[1]
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar to moderately polar molecules like this compound, efficiently creating protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation in the source.
Trustworthiness: A Self-Validating LC-MS/MS Protocol
1. LC Conditions:
-
Use the same or similar LC conditions as the HPLC-UV method. A faster gradient elution may be used to improve throughput. It is critical to replace non-volatile buffers like phosphate with volatile ones like formic acid or ammonium formate to ensure compatibility with the MS source.[7]
2. MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Parent Ion (Q1): The molecular weight of this compound (C₇H₇BrN₂) is ~200.0 g/mol . The isotopic pattern of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) will result in two characteristic peaks. We will monitor the protonated molecule [M+H]⁺ at m/z 201 and 203.
-
Product Ions (Q3): A plausible fragmentation would be the loss of ammonia (-17) or the cleavage of the amidine group. Product ions would need to be determined experimentally by infusing a standard solution.
-
MRM Transitions: Monitor transitions like 201 → [Product Ion 1] and 203 → [Product Ion 1+2].
3. Sample Preparation:
-
For biological samples (e.g., plasma), protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required to remove matrix components before injection.[1]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. While this compound has limited volatility, GC is highly relevant for analyzing volatile starting materials or process-related impurities that could be present in the sample.[12][13]
Expertise & Experience: The 'Why' Behind the Method
-
Applicability: Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation in the injector port. However, it is an excellent method for quantifying related, more volatile impurities like bromobenzaldehyde or bromobenzene.[12]
-
Derivatization: To analyze this compound directly, a derivatization step (e.g., silylation) to mask the polar -NH₂ groups would likely be necessary to increase volatility and thermal stability.
-
Detection: Flame Ionization Detection (FID) provides excellent quantitative results for carbon-containing compounds, while Mass Spectrometry (MS) provides definitive identification of unknown peaks.[13]
Trustworthiness: A Self-Validating GC-MS Protocol (for Volatile Impurities)
1. Instrumentation and Reagents:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Appropriate reference standards for expected impurities.
-
High-purity solvent (e.g., Dichloromethane).
2. Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
UV-Vis Spectrophotometry
This is the simplest and most accessible technique. It is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[8][14]
Expertise & Experience: The 'Why' Behind the Method
-
Simplicity and Speed: This method is rapid, inexpensive, and does not require extensive separation. It is ideal for a quick check of concentration in a pure solution or for high-throughput screening where specificity is not a major concern.[15]
-
Limitations: The primary drawback is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[14]
Trustworthiness: A Self-Validating UV-Vis Protocol
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes.
-
Methanol (UV grade) as solvent.
2. Procedure:
-
Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL in methanol) from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL in methanol).
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax, using methanol as a blank.
-
Quantify: Plot a graph of absorbance vs. concentration for the standards. Determine the concentration of the unknown sample from its absorbance using the linear regression equation of the calibration curve.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound is fundamentally tied to the analytical objective.
-
For routine quality control, purity assessment, and stability studies in a drug development setting, a validated, stability-indicating HPLC-UV method is the most appropriate and robust choice. It offers an excellent balance of specificity, precision, and reliability.
-
For trace-level quantification, analysis in complex biological matrices, or definitive identification of unknown impurities , LC-MS/MS is the unparalleled gold standard, providing the highest levels of sensitivity and selectivity.
-
For the specific analysis of volatile process impurities or related starting materials , GC-MS is the preferred technique.
-
For rapid, non-specific, high-throughput screening or preliminary concentration checks of relatively pure samples, UV-Vis spectrophotometry is a cost-effective and efficient option.
By understanding the principles behind each technique and adopting a rigorous validation approach, researchers can generate accurate and reliable quantitative data for this compound, ensuring the quality and integrity of their research and development efforts.
References
-
Benchchem. Verifying the Purity of N-(4-bromobenzenesulfonyl)benzamide: A Comparative Guide to HPLC and Melting Point Analysis.
-
National Institute of Standards and Technology (NIST). Benzamide, N-(4-bromophenyl)-3-bromo-. NIST Chemistry WebBook.
-
National Center for Biotechnology Information. 4-Bromobenzamide. PubChem Compound Database.
-
National Center for Biotechnology Information. 4-Bromo-N-methylbenzamide. PubChem Compound Database.
-
National Institute of Standards and Technology (NIST). Benzamide, N-(4-bromophenyl)-4-bromo-. NIST Chemistry WebBook.
-
SIELC Technologies. Separation of 3-Bromobenzamide on Newcrom R1 HPLC column.
-
Hrytsenko, I. et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ScienceRise: Pharmaceutical Science.
-
Logoyda, L. et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. International Journal of Pharmaceutical and Clinical Research.
-
Kavitha, R. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health (NIH).
-
ResearchGate. Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303.
-
Sreenivasan, A. et al. (2023). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences.
-
Oliveira, M. B. et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science.
-
Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
-
IJCRT.org. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts.
-
Shen, B. et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A.
-
Jo, A. et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.
-
Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis.
-
Benchchem. Application Notes and Protocols for the Quantification of 4-Bromo-2-hydroxybenzaldehyde.
-
Wang, Z. et al. (2022). In Situ Quantitative Monitoring of Adsorption from Aqueous Phase by UV–vis Spectroscopy: Implication for Understanding of Heterogeneous Processes. Advanced Science.
-
Ghadge, A. et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica.
-
Chelladurai, D. & Singh, K. (2020). Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC. Indian Journal of Animal Research.
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A Technical Guide to Benchmarking 4-Bromobenzimidamide Against Known Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 4-Bromobenzimidamide, a competitive serine protease inhibitor, benchmarked against three well-established inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), Aprotinin, and Leupeptin. We will delve into the mechanistic distinctions between these inhibitors, provide detailed protocols for their comparative evaluation, and present a framework for interpreting the resulting kinetic data.
Introduction to Serine Proteases and the Imperative for Potent Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their catalytic activity is defined by the presence of a highly reactive serine residue within a conserved catalytic triad in the enzyme's active site. Dysregulation of serine protease activity is implicated in numerous pathologies, including inflammatory diseases, cancer, and neurodegenerative disorders, making them a prime target for therapeutic intervention. The development of potent and specific inhibitors is therefore of paramount importance in both basic research and clinical applications.
A Comparative Overview of Serine Protease Inhibitors
The inhibitors discussed in this guide represent different classes based on their chemical nature and mechanism of action. Understanding these differences is crucial for selecting the appropriate inhibitor for a given application and for interpreting experimental results.
-
This compound: As a benzamidine derivative, this compound is expected to act as a competitive inhibitor.[1][2] Benzamidines are known to be reversible competitive inhibitors of trypsin-like serine proteases.[2] The core benzamidine structure mimics the side chain of arginine, a common substrate recognition motif for trypsin, allowing it to bind to the active site and prevent substrate binding. The bromo-substituent on the phenyl ring can influence the inhibitor's potency and selectivity through steric and electronic effects.[3]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride): AEBSF is an irreversible inhibitor of serine proteases.[4] It acts by covalently modifying the active site serine residue, leading to a stable, inactive enzyme-inhibitor complex.[4] Unlike reversible inhibitors, the effect of AEBSF cannot be overcome by increasing the substrate concentration. It is a water-soluble and more stable alternative to the commonly used PMSF.[4]
-
Aprotinin: Aprotinin is a polypeptide and a natural, reversible competitive inhibitor of several serine proteases, including trypsin.[5] It is a potent inhibitor with a very low dissociation constant for trypsin.[6][7] Its mechanism involves the formation of a stable, non-covalent complex with the enzyme's active site.[5]
-
Leupeptin: Leupeptin is a naturally occurring tripeptide that acts as a reversible inhibitor of serine and cysteine proteases.[8][9] It inhibits trypsin competitively, with its argininal residue playing a key role in binding to the active site.[8]
The following diagram illustrates the workflow for a typical serine protease inhibition assay.
Caption: Workflow for a serine protease inhibition assay.
Quantitative Benchmarking of Inhibitor Potency
To objectively compare the efficacy of these inhibitors, we will focus on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a model serine protease, bovine trypsin. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions.
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Inhibition Mechanism |
| This compound | Trypsin | ~11.2 µM (for Benzamidine)[10] | Not Reported | Competitive, Reversible[1][2] |
| AEBSF | Trypsin | Not Applicable | < 15 µM[11] | Irreversible[4] |
| Aprotinin | Trypsin | 0.06 pM[6] | 0.06 - 0.80 µM[12] | Competitive, Reversible[5] |
| Leupeptin | Trypsin | 3.5 nM[8] | ~1 µM[9] | Competitive, Reversible[8] |
Note: The Ki value for this compound is estimated based on the parent compound, benzamidine. The actual Ki may vary. For AEBSF, a direct Ki is not applicable due to its irreversible mechanism.
Experimental Protocol: Determining Inhibitor Potency Against Trypsin
This protocol outlines a robust method for determining the kinetic parameters of serine protease inhibitors using a colorimetric assay with the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials and Reagents
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
This compound
-
AEBSF
-
Aprotinin
-
Leupeptin Hemisulfate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of BAPNA (e.g., 10 mM) in DMSO.
-
Prepare stock solutions of each inhibitor in DMSO (e.g., 10 mM for this compound, AEBSF, and Leupeptin; 1 mM for Aprotinin).
-
-
Assay Setup:
-
In a 96-well plate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of varying concentrations of the inhibitor to the designated wells. For the control wells (no inhibitor), add 10 µL of DMSO.
-
Add 10 µL of the trypsin solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step is particularly important for irreversible inhibitors like AEBSF to allow for covalent modification of the enzyme.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the BAPNA substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the inhibitor concentration to determine the IC50 value (the concentration at which the enzyme activity is reduced by 50%).
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mode of inhibition.
-
Interpreting the Kinetic Data: Understanding Modes of Inhibition
The Lineweaver-Burk plot is a valuable tool for visualizing and distinguishing between different types of enzyme inhibition.[13]
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (apparent Km increases). This compound, Aprotinin, and Leupeptin are expected to exhibit this mode of inhibition.
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. In this case, the lines on the Lineweaver-Burk plot intersect on the x-axis (Km is unchanged), but have different y-intercepts (apparent Vmax decreases).
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines for the inhibited and uninhibited reactions (both apparent Km and apparent Vmax decrease).
-
Irreversible Inhibition: For irreversible inhibitors like AEBSF, the enzyme is permanently inactivated. Kinetic analysis will show a time-dependent decrease in Vmax, and the inhibition cannot be reversed by increasing the substrate concentration.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized serine protease inhibitors. The experimental protocol and data analysis guidelines presented herein will enable researchers to generate robust and reproducible data for a thorough comparative assessment. Based on its chemical structure, this compound is anticipated to be a reversible, competitive inhibitor of trypsin. Its potency, as determined by its Ki value, will be a key determinant of its potential utility in various research and therapeutic applications.
Future studies should focus on determining the precise Ki value of this compound against a panel of serine proteases to establish its selectivity profile. Furthermore, structure-activity relationship (SAR) studies, exploring the impact of different substituents on the benzamidine scaffold, could lead to the development of even more potent and selective inhibitors.
References
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
-
Leupeptin. (2023, December 15). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Wang, Y., et al. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 24(12), 2283.
- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (2025). Benchchem.
-
Leupeptin, Microbial. (n.d.). Amerigo Scientific. Retrieved January 2, 2026, from [Link]
- Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents.
- Nishimura, Y., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-728.
- Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
-
Benzamidine. (2023, November 28). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 2, 2026, from [Link]
- Larsen, I. B., et al. (2015). Inhibition properties of free and conjugated leupeptin analogues. The FEBS Journal, 282(19), 3746-3757.
- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
- Kim, D. H., et al. (2020). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 25(11), 2631.
-
AEBSF. (2023, May 26). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Mares-Guia, M., et al. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 25(1), 1-11.
- Wang, Y., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. Analytical and Bioanalytical Chemistry, 411(26), 6953-6963.
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Safety Operating Guide
Navigating the Disposal of 4-Bromobenzimidamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromobenzimidamide and its salts, such as 4-Bromobenzamidine hydrochloride. As a halogenated aromatic compound, this compound requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment.
Immediate Safety and Hazard Assessment: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is crucial. The hydrochloride salt, 4-Bromobenzamidine hydrochloride, is classified as a hazardous substance.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[1]
This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust particles.[1] |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood | To minimize inhalation of dust or aerosols.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in professional removal. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams.[3][4]
-
Action: Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated consumables (e.g., filter paper, pipette tips), and rinseate from cleaning contaminated glassware.
-
Rationale: Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal, as different treatment methods are required.[3]
Step 2: Waste Collection and Labeling
Proper containment and labeling are critical for safety and regulatory adherence.
-
Action:
-
Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols.
-
Keep the container securely closed when not in use.
-
-
Rationale: Secure and clearly labeled containers prevent accidental spills and ensure that the waste is handled correctly by all personnel and the disposal vendor.
Step 3: Storage
Temporary storage of hazardous waste requires a designated and controlled environment.
-
Action:
-
Rationale: Proper storage conditions minimize the risk of chemical reactions and degradation of the container, preventing leaks and ensuring the stability of the waste until it can be collected.
Step 4: Final Disposal
The final step in the disposal process is to entrust the waste to a certified professional service.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Dispose of the contents and the container through an approved waste disposal plant.[5][6]
-
Complete all required paperwork accurately and retain copies for your records.
-
-
Rationale: Regulatory frameworks mandate that hazardous waste be handled and treated by certified professionals to ensure environmental protection and legal compliance.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
For Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team or EHS office immediately.
-
Exposure Response
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Comprehensive Safety and Handling Guide for 4-Bromobenzimidamide
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data for 4-Bromobenzimidamide, a conservative approach to hazard assessment is essential.[2][7] The chemical structure, featuring an aromatic bromine substituent and an imidamide functional group, suggests potential hazards that must be proactively managed.
Anticipated Hazards:
-
Skin and Eye Irritation: Based on data for 4-Bromobenzamide and Benzamidine hydrochloride, direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5][6]
-
Respiratory Tract Irritation: As a solid powder, airborne particles of this compound may cause respiratory irritation if inhaled.[3][4][5][6]
-
Unknown Systemic Effects: For novel compounds, the potential for systemic toxicity upon ingestion, inhalation, or skin absorption must be assumed.[7][8]
A multi-layered risk mitigation strategy, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory for the safe handling of this compound.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is the cornerstone of safe handling, particularly when dealing with compounds of unknown toxicity. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against fine powders and splashes. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or during vigorous reactions.[1][2][9] |
| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves is recommended to provide an additional layer of protection. For tasks involving direct handling or a higher risk of contamination, consider a more robust glove material like neoprene over an inner nitrile glove.[2][7][9] Gloves must be changed immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | N95 Dust Mask or Higher | For handling small quantities of the solid in a well-ventilated area, a properly fitted N95 dust mask may be sufficient. For larger quantities, or if there is a risk of aerosol generation, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be used. All respiratory protection must be used in accordance with your institution's respiratory protection program.[10] |
Operational and Handling Plan
A systematic workflow is crucial to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: To contain fine powder, weighing should be performed in a ventilated balance enclosure or within the chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible before beginning work.
Experimental Procedures
-
When adding the solid to a reaction vessel, do so slowly and carefully to avoid generating dust.
-
Keep all containers of this compound tightly sealed when not in use.
-
If heating the compound, be aware of the potential for decomposition, which may release hazardous gases.
Post-Handling Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Dispose of disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and removing PPE.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11][12][13]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.[14]
-
Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[14]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Essential Safety and Handling Protocols for Unidentified Chemical Compounds.
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University of California, Santa Cruz. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
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SafetyCulture. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace?. Retrieved from [Link]
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Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. Retrieved from [Link]
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Saltegra. (2025, June 19). Chemical Hazard Assessment Process Safety Guide | USA. Retrieved from [Link]
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Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]
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Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
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University of South Carolina. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
